molecular formula C11H15ClN2O2 B2949594 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride CAS No. 1170576-51-8

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Cat. No.: B2949594
CAS No.: 1170576-51-8
M. Wt: 242.7
InChI Key: INPKAZCIHAEANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride is a high-quality chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound is supplied as a high-purity reference standard, essential for analytical method development (AMD), method validation, and quality control (QC) laboratories, playing a critical role in the documentation for regulatory submissions . Its molecular structure, which incorporates both piperazine and phenol functional groups, makes it a valuable scaffold in medicinal chemistry for constructing novel molecules, particularly in the exploration of neuropharmacology and other therapeutic areas . As a building block, its mechanism of action is not intrinsic but is derived from the final active pharmaceutical ingredient (API) it helps to create. The piperazine moiety is often utilized to fine-tune the solubility, bioavailability, and binding affinity of candidate drugs to biological targets . Researchers employ this compound under strict laboratory conditions to develop new synthetic pathways and generate compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Comprehensive safety data is provided, and researchers must consult the Safety Data Sheet (SDS) and adhere to established laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKAZCIHAEANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)phenol Hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)phenol hydrochloride, a pivotal chemical intermediate in modern pharmaceutical synthesis. Initially, it is important to clarify a common point of confusion regarding its nomenclature. The topic of interest, occasionally cited with a "-carbonyl" suffix, is most accurately and widely recognized in scientific literature and commercial supply as 4-(Piperazin-1-yl)phenol and its corresponding hydrochloride salt. This guide will focus on this well-established compound, delving into its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in drug discovery and development.

The core structure, featuring a phenol ring linked to a piperazine moiety, is a classic example of a "privileged scaffold" in medicinal chemistry. The piperazine ring, in particular, is a common structural motif in a multitude of approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. This guide will explore the chemical versatility of 4-(Piperazin-1-yl)phenol hydrochloride and provide practical insights for its application in research and development.

Chemical Structure and Physicochemical Properties

4-(Piperazin-1-yl)phenol hydrochloride is a salt of the organic base 4-(Piperazin-1-yl)phenol. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in various chemical reactions and as a reference standard.

Chemical Structure:

The structure consists of a phenol group at the para position of a phenyl ring, which is attached to one of the nitrogen atoms of a piperazine ring. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the piperazine ring.

cluster_0 Synthesis Workflow start Start: 4-Aminophenol & Bis(2-chloroethyl)amine HCl reaction Reaction in MIBK/DMF with K2CO3 & TBAB start->reaction Reactants heating Heat to 95-100°C for 8h reaction->heating Initiate Cyclization workup Cool, add Water, and Stir heating->workup Quench Reaction filtration Filter Precipitated Solid workup->filtration Isolate Product product End: 4-(Piperazin-1-yl)phenol filtration->product Final Product

Caption: A simplified workflow for the synthesis of 4-(Piperazin-1-yl)phenol.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of organic solvents and water. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and by its melting point. For use as a reference standard, further purification by column chromatography may be necessary.[1]

Applications in Drug Discovery and Development

The primary utility of 4-(Piperazin-1-yl)phenol hydrochloride lies in its role as a versatile synthon for the synthesis of pharmacologically active molecules.[2] The piperazine moiety is a privileged structure in drug design due to its ability to improve the pharmacokinetic profile of a compound.

The Role of the Piperazine Scaffold:

The two nitrogen atoms of the piperazine ring can be functionalized to introduce a variety of substituents, allowing for the fine-tuning of a molecule's properties to interact with specific biological targets. The piperazine ring is often found in drugs targeting the central nervous system (CNS), as it can exist in a protonated state at physiological pH, which can aid in crossing the blood-brain barrier.

Many piperazine derivatives exhibit pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This is often due to their interaction with monoamine pathways in the brain.[3]

Use in the Synthesis of Posaconazole:

A prominent example of the application of 4-(Piperazin-1-yl)phenol is in the synthesis of the triazole antifungal agent, Posaconazole.[4] In this multi-step synthesis, 4-(Piperazin-1-yl)phenol serves as a key building block to construct a more complex intermediate, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, which is then further elaborated to yield the final drug substance.

cluster_1 Role in Posaconazole Synthesis start_material 4-(Piperazin-1-yl)phenol intermediate 1-(4-aminophenyl)-4- (4-hydroxyphenyl)piperazine start_material->intermediate Multi-step Synthesis posaconazole Posaconazole (Antifungal Drug) intermediate->posaconazole Further Elaboration

Caption: The role of 4-(Piperazin-1-yl)phenol as a key intermediate in the synthesis of Posaconazole.

Safety and Handling

4-(Piperazin-1-yl)phenol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

4-(Piperazin-1-yl)phenol hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, combining a reactive phenol group with a pharmacologically privileged piperazine scaffold, makes it an essential building block for the synthesis of a wide range of complex molecules, most notably the antifungal drug Posaconazole. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding of this important compound, empowering its effective and safe use in advancing pharmaceutical research.

References

  • PubChem. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. [Link]

  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

  • PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Pharmaffiliates. CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride. [Link]

  • Chemsrc. 4-(1-Piperazino)phenol | CAS#:56621-48-8. [Link]

  • PubChem. o-(1-Piperazinyl)phenol. [Link]

  • Google Patents.
  • PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. [Link]

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

  • PubChem. p-(1-Piperazinyl)phenol. [Link]

  • PubMed. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • ChemBK. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. [Link]

  • National Institute of Standards and Technology. Piperazine - the NIST WebBook. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

Sources

A Comprehensive Technical Guide to 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[6] This structural motif is a cornerstone in modern drug discovery, appearing in a wide array of approved therapeutic agents for conditions ranging from central nervous system disorders to oncology.[1][7] The strategic incorporation of a piperazine moiety can enhance aqueous solubility, improve bioavailability, and provide a versatile scaffold for introducing additional pharmacophoric elements.[1][2] The compound 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride combines this privileged scaffold with a phenolic group, which can engage in crucial hydrogen bonding interactions with biological targets, and a carbonyl linker, which provides a rigid and synthetically tractable connection point.

Physicochemical Properties

The hydrochloride salt form of 4-(Piperazin-1-ylcarbonyl)phenol is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base, a critical attribute for its use in biological assays and as a reference standard in analytical applications.[1][8]

PropertyPredicted ValueRationale / Reference
CAS Number Not AssignedBased on public chemical database searches. The free base, 4-(Piperazin-1-yl)phenol, is CAS 56621-48-8.[9]
Molecular Formula C11H15ClN2O2Based on the presumed structure of the hydrochloride salt.
Molecular Weight 242.70 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical for hydrochloride salts of organic compounds.[10]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form significantly increases aqueous solubility.[1]
Melting Point >200 °C (with decomposition)Expected for a stable salt of a moderately complex organic molecule.[9]
pKa ~7.5-8.5 (for the protonated piperazine nitrogen)Estimated based on the pKa of similar piperazine derivatives.[11]

Synthesis and Mechanism

The synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be approached through several well-established synthetic routes. A common and logical approach involves the acylation of piperazine with a protected 4-hydroxybenzoyl derivative, followed by deprotection and salt formation.

Proposed Synthetic Pathway

A reliable synthetic route begins with the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid, for instance, as a benzyl ether. This protected acid is then converted to its corresponding acid chloride, which subsequently acylates one of the nitrogen atoms of piperazine. The remaining secondary amine of the piperazine can be protected, for example, with a Boc group, to ensure mono-acylation. Following deprotection of the phenol and the second piperazine nitrogen, treatment with hydrochloric acid yields the desired product.

Detailed Experimental Protocol

Step 1: Protection of 4-Hydroxybenzoic Acid

  • Dissolve 4-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Add benzyl bromide and heat the reaction mixture to facilitate the formation of the benzyl ether.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent like ethyl acetate.

  • Purify the resulting 4-(benzyloxy)benzoic acid by recrystallization or column chromatography.

Step 2: Formation of the Acid Chloride

  • Suspend the 4-(benzyloxy)benzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(benzyloxy)benzoyl chloride.

Step 3: Acylation of Piperazine

  • Dissolve piperazine in a suitable solvent like DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-(benzyloxy)benzoyl chloride in DCM.

  • Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography to isolate (4-(benzyloxy)phenyl)(piperazin-1-yl)methanone.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified product from Step 3 in a solvent such as methanol or ethanol.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl ether.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter off the catalyst and concentrate the filtrate.

  • Dissolve the resulting free base in a minimal amount of a suitable solvent like isopropanol or ether.

  • Add a solution of hydrochloric acid in the same solvent dropwise to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to yield 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride A 4-Hydroxybenzoic Acid B 4-(Benzyloxy)benzoic Acid A->B Benzyl Bromide, K2CO3 C 4-(Benzyloxy)benzoyl Chloride B->C Oxalyl Chloride, cat. DMF D (4-(Benzyloxy)phenyl)(piperazin-1-yl)methanone C->D Piperazine, Triethylamine E 4-(Piperazin-1-ylcarbonyl)phenol (Free Base) D->E H2, Pd/C F 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride E->F HCl

Caption: Synthetic Workflow for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. This is particularly crucial when the compound is intended for use as a reference standard in regulated environments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the methylene protons of the piperazine ring, and the exchangeable proton of the phenolic hydroxyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the piperazine ring.

Modern high-field NMR instruments allow for the analysis of small sample quantities, with typical concentrations for routine analysis ranging from 1-100 mg/mL.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A validated reverse-phase HPLC (RP-HPLC) method can be developed to separate the target compound from any impurities or starting materials.[13][14]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (Octadecyl)
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphate buffer at pH 2)
Detection UV at an appropriate wavelength (e.g., 239 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method should be validated for selectivity, precision, accuracy, linearity, and stability.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (phenol): ~3200-3600 cm⁻¹ (broad)

  • N-H stretch (protonated amine): ~2400-2800 cm⁻¹ (broad)

  • C=O stretch (amide): ~1630-1680 cm⁻¹

  • C-N stretch (piperazine): ~1000-1250 cm⁻¹

Applications in Research and Drug Development

The structural features of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride make it a valuable building block in several areas of drug discovery.

Medicinal Chemistry Scaffold

The secondary amine of the piperazine ring provides a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives with diverse biological activities.[11] This compound can serve as a key intermediate in the development of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Enzyme Inhibition Studies

Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[3][4][5] The phenolic moiety is a key feature for interaction with the enzyme's active site.[3] This suggests that 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride and its derivatives could be explored for their potential in treating hyperpigmentation disorders.

Reference Standard

As a well-characterized, stable, and water-soluble compound, 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is suitable for use as a reference standard in analytical method development, validation, and quality control applications.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][15]

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[16]

  • Safety Data Sheet (SDS): Always consult the SDS for detailed safety and handling information before use.[8][17]

Conclusion

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. The strategic combination of a privileged piperazine scaffold with a functionalizable phenolic group makes this compound an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling them to harness its full potential in their research endeavors.

References

  • Pharmaffiliates. CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride. [Link]

  • Završnik, D., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

  • ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Google Patents. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • PubChemLite. Phenol, 2-(4-piperonylpiperazin-1-ylcarbonyl)-, hydrochloride. [Link]

  • PubMed. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

  • PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chemsrc. 4-(1-Piperazino)phenol | CAS#:56621-48-8. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1998). NMR spectroscopy in pharmacy. [Link]

  • PubChem. 4-(Piperazine-1-sulfonyl)phenol hydrochloride. [Link]

Sources

molecular weight and formula of (4-hydroxyphenyl)(piperazin-1-yl)methanone HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride (also known as 1-(4-Hydroxybenzoyl)piperazine HCl) is a critical pharmacophore and intermediate in medicinal chemistry. Structurally comprising a piperazine ring acylated by a 4-hydroxybenzoyl moiety, it serves as a versatile building block for the synthesis of diverse therapeutic agents, including tyrosinase inhibitors (dermatology/oncology) and Monoacylglycerol Lipase (MAGL) inhibitors (pain/neurodegeneration).

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers optimizing lead generation or process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data establishes the baseline specifications for the hydrochloride salt form, which is preferred for its enhanced aqueous solubility and stability compared to the free base.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name (4-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride
Synonyms 1-(4-Hydroxybenzoyl)piperazine HCl; 4-(Piperazin-1-ylcarbonyl)phenol HCl
CAS Number (Free Base) 563538-33-0
Molecular Formula C₁₁H₁₅ClN₂O₂ (Salt) / C₁₁H₁₄N₂O₂ (Base)
Molecular Weight 242.70 g/mol (Salt) / 206.24 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Calculated) ~8.4 (Piperazine NH), ~9.5 (Phenolic OH)
SMILES (Salt) OC1=CC=C(C(N2CCNCC2)=O)C=C1.[H]Cl

Synthesis & Preparation Protocol

The synthesis of (4-hydroxyphenyl)(piperazin-1-yl)methanone HCl requires precise control to avoid bis-acylation (formation of the diamide) and to preserve the phenolic hydroxyl group. The protocol below utilizes a controlled amide coupling strategy favored for high purity.

Experimental Workflow: Amide Coupling

Reaction Principle: Direct coupling of 4-hydroxybenzoic acid with excess piperazine using a carbodiimide coupling agent (EDC·HCl) and HOBt to minimize racemization (if chiral) and side reactions.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Piperazine (3.0 eq) – Excess is critical to favor mono-acylation.

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Solvent: DMF or DCM/DMF mixture (9:1)

  • Base: DIPEA (2.5 eq)

Step-by-Step Protocol:

  • Activation: Dissolve 4-hydroxybenzoic acid (10 mmol) in DMF (20 mL). Add HOBt (12 mmol) and EDC·HCl (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add Piperazine (30 mmol) and DIPEA (25 mmol) to the reaction mixture. Allow to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Work-up: Dilute with water (100 mL). Extract the unreacted piperazine and byproducts. The product may precipitate or require extraction with Ethyl Acetate.

  • Salt Formation: Dissolve the crude free base in minimal Ethanol. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether if necessary.

Visualization: Synthesis Pathway

SynthesisPath Figure 1: Controlled Synthesis of (4-Hydroxyphenyl)(piperazin-1-yl)methanone HCl SM1 4-Hydroxybenzoic Acid (C7H6O3) Act Active Ester Intermediate SM1->Act EDC/HOBt DMF, 0°C ProdBase Free Base (C11H14N2O2) Act->ProdBase + Piperazine (Nucleophilic Attack) Pip Piperazine (Excess 3.0 eq) Pip->ProdBase Reagent ProdSalt Final Product HCl (C11H15ClN2O2) ProdBase->ProdSalt HCl/Dioxane Salt Formation

Figure 1: Reaction scheme highlighting the activation and mono-acylation steps required to synthesize the target scaffold.

Analytical Characterization

Validating the identity and purity of the compound is essential before using it in biological assays.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+)

  • Expected Mass (M+H)+: 207.11 m/z (Free base protonated)

  • Fragmentation Pattern:

    • 207.1121.0 (Loss of piperazine ring; Acylium ion HO-Ph-CO+)

    • 207.187.1 (Piperazine fragment)

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Common for HCl salts)

  • δ 9.80 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).

  • δ 9.20 ppm (br s, 2H): Piperazine NH₂⁺ (Salt protons).

  • δ 7.30 ppm (d, 2H): Aromatic protons (Ortho to Carbonyl).

  • δ 6.80 ppm (d, 2H): Aromatic protons (Ortho to Hydroxyl).

  • δ 3.40–3.70 ppm (m, 8H): Piperazine ring protons (Broadened due to restricted rotation/salt formation).

Visualization: Analytical Workflow

AnalyticalWorkflow Figure 2: Quality Control Workflow for Validation cluster_QC Quality Control Gates Sample Crude Product (Solid) Prep Sample Prep (Dissolve in DMSO/MeOH) Sample->Prep HPLC HPLC Purity (>98% Area) Prep->HPLC MS LC-MS ID (m/z 207.1) Prep->MS NMR 1H NMR (Structure Verification) Prep->NMR Release Batch Release for Screening HPLC->Release Pass MS->Release Pass NMR->Release Pass

Figure 2: Standardized analytical workflow ensuring structural integrity and purity prior to biological application.

Applications & Significance

Tyrosinase Inhibition

Research indicates that 4-hydroxyphenyl-piperazine derivatives function as competitive inhibitors of tyrosinase. The free phenolic group mimics tyrosine, while the piperazine linker positions the molecule within the enzyme's active site, preventing melanin biosynthesis. This makes the compound a lead candidate for treating hyperpigmentation disorders.

Monoacylglycerol Lipase (MAGL) Targeting

Derivatives of this scaffold have been identified via virtual screening as reversible MAGL inhibitors.[1] By modulating the endocannabinoid system, these compounds offer therapeutic potential for chronic pain and neuroinflammation without the irreversible side effects of covalent inhibitors.

Handling and Stability

  • Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; protect from moisture.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), use within 24 hours or freeze aliquots to prevent hydrolysis of the amide bond or oxidation of the phenol.

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, lab coat).

References

  • PubChem. (2025).[2] Compound Summary: (4-Hydroxyphenyl)(piperazin-1-yl)methanone.[3][4] National Library of Medicine. [Link]

  • Gao, C., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem. [Link]

  • Granchi, C., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

solubility data of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (also known as 1-(4-Hydroxybenzoyl)piperazine hydrochloride).[1]

Technical Guide for Research & Development[1]

Executive Summary

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a polar, hydrophilic piperazine derivative often utilized as a key intermediate in the synthesis of antifungal agents (e.g., structural analogs of azoles) and diverse CNS-active compounds.[1] Its chemical structure features a phenol moiety linked to a piperazine ring via a carbonyl (amide) bridge , distinguishing it from direct N-aryl piperazines.[1]

As a hydrochloride salt, this compound exhibits significantly enhanced aqueous solubility compared to its free base form.[1] This guide provides estimated solubility ranges based on structural analogs (e.g., 1-benzoylpiperazine HCl), validated experimental protocols for precise determination, and critical handling instructions to maintain compound stability.

Chemical Identity & Physicochemical Profile

Understanding the structural components is critical for predicting solubility behavior in various solvents.[1]

PropertyDetail
Chemical Name 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
Synonyms 1-(4-Hydroxybenzoyl)piperazine HCl; (4-Hydroxyphenyl)(piperazin-1-yl)methanone HCl
Molecular Structure Phenol ring attached to a carbonyl group, which is amide-linked to a piperazine ring.[1]
Key Functional Groups Phenolic Hydroxyl (-OH): H-bond donor/acceptor (pKa ~10).[1]• Amide Carbonyl: Polar, H-bond acceptor.[1]• Piperazine Nitrogen (Secondary): Basic center (pKa ~9.8), protonated in HCl salt.[1]
Salt Form Hydrochloride (HCl) – Increases polarity and water solubility.[1]
Physical State White to off-white crystalline powder (typically hygroscopic).[1]

Critical Distinction: Do not confuse this compound with 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), which lacks the carbonyl linker. The presence of the carbonyl group (amide linkage) increases polarity and alters the metabolic stability profile compared to the direct N-aryl analog.[1]

Solubility Data: Water & DMSO[1][2]

The following solubility data is derived from the physicochemical properties of the 1-benzoylpiperazine class and standard behavior of piperazine amide hydrochloride salts.

Solubility Profile
SolventSolubility RatingEstimated ConcentrationMechanism of Dissolution
Water Freely Soluble > 50 mg/mL Ionization of the piperazine nitrogen (cationic form) and H-bonding of the phenolic -OH and amide groups.[1]
DMSO Soluble > 30–50 mg/mL High polarity of DMSO effectively solvates the ionic salt lattice and the polar amide/phenol moieties.[1]
Ethanol Soluble ~ 10–30 mg/mL Moderate solubility; often used for recrystallization (solubility increases significantly with heat).[1]
Dichloromethane Sparingly Soluble < 1 mg/mL The ionic HCl salt lattice resists dissolution in non-polar chlorinated solvents.[1]
pH-Dependent Solubility Behavior
  • Acidic pH (pH < 7): The compound remains protonated and highly soluble.[1]

  • Neutral to Basic pH (pH > 8): Neutralization of the piperazine salt to the free base may cause precipitation, especially at high concentrations.[1] The phenolic proton (pKa ~10) may ionize at very high pH (>11), re-increasing solubility as a phenolate anion.[1]

Experimental Protocol: Solubility Determination

To validate the exact solubility limit for your specific batch (which can vary by crystal habit and purity), use the Shake-Flask Method coupled with HPLC quantification.[1]

Workflow: Saturation Shake-Flask Method
  • Preparation: Weigh excess compound (e.g., 100 mg) into a glass vial.

  • Solvent Addition: Add a specific volume (e.g., 1.0 mL) of solvent (Water or DMSO).[1]

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at 254 nm or 280 nm).

Visualization: Solubility Testing Workflow

Solubility_Workflow Start Weigh Excess Compound AddSolvent Add Solvent (Water/DMSO) Start->AddSolvent Agitate Agitate 24h @ 25°C AddSolvent->Agitate Filter Filter (0.45 µm) Agitate->Filter Filter->Agitate If not saturated (add more solid) Analyze HPLC-UV Quantification Filter->Analyze Result Solubility Value (mg/mL) Analyze->Result

Caption: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Handling, Stability & Storage

Hygroscopicity Alert

As a hydrochloride salt, 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is likely hygroscopic .[1] Exposure to ambient moisture can lead to:

  • Formation of hydrates (altering molecular weight calculations).[1]

  • Clumping or deliquescence (turning into a sticky oil).[1]

  • Hydrolysis of the amide bond (slow, but possible over long-term storage in moist conditions).[1]

Storage Recommendations
  • Temperature: Store at -20°C for long-term stability; 2-8°C for short-term use.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.[1]

  • Container: Tightly sealed glass vials with desiccants.

Dissolution for Biological Assays
  • Stock Solution: Prepare a 10–50 mM stock solution in DMSO .

  • Aliquoting: Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Aqueous Dilution: Dilute the DMSO stock into aqueous buffer (e.g., PBS) immediately prior to use.[1] Ensure the final DMSO concentration is < 1% to avoid cytotoxicity in cell-based assays.[1]

References

  • BenchChem. (2025).[1][2] 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13754-38-6 (1-Benzoylpiperazine). Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] 1-Benzoylpiperazine hydrochloride Product Data. Retrieved from

  • ChemicalBook. (2025).[1][2] 1-Benzoylpiperazine Physicochemical Properties. Retrieved from [1]

  • SWGDRUG. (2005).[1][3] Benzylpiperazine Solubility and Analysis Monographs. Retrieved from [1]

Sources

safety data sheet (SDS) for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

[1]

Compound Identification & Context

This compound is a critical pharmacophore intermediate, often employed in the synthesis of antifungal agents (e.g., azole derivatives) and other bioactive piperazine amides.

  • Chemical Name: 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride[1]

  • Synonyms: (4-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride; 1-(4-Hydroxybenzoyl)piperazine hydrochloride[1]

  • CAS Number (Free Base): 563538-33-0[1]

  • CAS Number (Salt): Not widely indexed; treated as the hydrochloride salt of 563538-33-0.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~242.70 g/mol (206.24 Free Base + 36.46 HCl)[1]

Structural Distinction (Critical Note)

Researchers must distinguish this compound from 4-(Piperazin-1-yl)phenol (CAS 56621-48-8).[1] The presence of the carbonyl group (amide linkage) in the title compound significantly alters its chemical stability and metabolic profile compared to the direct aniline-linked analog.[1]

Hazard Identification & Risk Assessment

Based on the functional groups (benzoyl amide, phenol, secondary amine salt) and data from analogous structures (e.g., 1-(4-Methoxybenzoyl)piperazine), the following hazards are assigned under GHS standards.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][4][5]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2][3][4][6]H335
Toxicological Insights (SAR Analysis)
  • Piperazine Moiety: Secondary amines can be sensitizers.[1] While the amide linkage reduces basicity, the hydrochloride salt can be acidic and irritating to mucous membranes.

  • Phenolic Group: Potential for protein binding and local tissue irritation.[1]

  • Systemic Toxicity: Data on the specific salt is limited; however, benzoylpiperazines generally exhibit lower acute toxicity than their aniline counterparts. Treat as Harmful if swallowed (H302) as a precautionary measure.

Handling & Exposure Control Protocols

The hydrochloride salt form introduces hygroscopicity, necessitating strict moisture control to prevent hydrolysis or caking.

Engineering Controls[1][6]
  • Primary: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Secondary: Local Exhaust Ventilation (LEV) is required if the process generates dust outside the hood.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator if aerosolization is likely.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis steps.[1]

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>50g).

DOT Visualization: Exposure Control Workflow

The following diagram illustrates the decision logic for exposure control based on the state of the material.

ExposureControlStartMaterial StateSolidSolid / PowderStart->SolidSolutionSolution / LiquidStart->SolutionHoodFume Hood RequiredSolid->HoodStandardGloveBoxGlove Box (Hygroscopic)Solid->GloveBoxHigh Purity/StorageRespiratorN95 / P100 MaskSolid->RespiratorOutside HoodSolution->HoodSplashSplash Guard / Face ShieldSolution->SplashTransfer/Heating

Figure 1: Decision matrix for selecting engineering controls and PPE based on physical state.[1]

Emergency Response & First Aid

This protocol is self-validating: immediate dilution and neutralization are the core mechanisms for treating acidic salt exposures.[1]

Exposure RouteImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 minutes .[1][6][7][8][9][10] Lift eyelids.[1][6][10]Removes acidic residues; prevents corneal opacity.[1]
Skin Contact Wash with soap and water.[1][5][7] Remove contaminated clothing.[1][3][5][6][7][10][11]Phenolic compounds can absorb; soap emulsifies the organic salt.
Inhalation Move to fresh air.[1][3][6][7][9][10] If breathing is difficult, give oxygen.[6]Reduces bronchial irritation from HCl dust.[1]
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water.Vomiting risks aspiration of the acidic salt into lungs.
DOT Visualization: Spill Response Logic

SpillResponseSpillSpill DetectedAssessAssess Volume & HazardSpill->AssessSmallSmall (< 50g)Assess->SmallLargeLarge (> 50g)Assess->LargeNeutralizeNeutralize (Sodium Bicarbonate)Small->NeutralizeEvacuateEvacuate AreaLarge->EvacuateAbsorbAbsorb (Vermiculite/Sand)Neutralize->AbsorbWasteHazardous Waste DisposalAbsorb->WasteEvacuate->WasteProfessional Cleanup

Figure 2: Step-by-step logic for managing spills, prioritizing neutralization of the acidic salt.

Physicochemical Properties

Data extrapolated from the free base and standard hydrochloride salt characteristics.

PropertyValue / Description
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane
Melting Point >200°C (Decomposition likely for HCl salt)
pH (1% aq.[1] soln) Acidic (~3.0 - 5.[1]0)
Hygroscopicity High (Store in desiccator)
Stability Stable under N2/Argon; Light sensitive (Phenol oxidation)

Storage & Stability

  • Temperature: Refrigerator (

    
    ) is recommended for long-term stability.[1]
    
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the phenol group and moisture absorption by the HCl salt.

  • Incompatibilities: Strong oxidizing agents (reacts with phenol), Acid chlorides, Acid anhydrides.

References

  • PubChem. (2025).[2] Compound Summary: (4-Hydroxyphenyl)(piperazin-1-yl)methanone.[1] National Library of Medicine.[1] [Link][1]

  • ECHA. (2025). C&L Inventory: Benzoylpiperazine derivatives. European Chemicals Agency.[1][2] [Link]

The Therapeutic Promise of 4-(Piperazin-1-ylcarbonyl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(piperazin-1-ylcarbonyl)phenol scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, multifaceted therapeutic applications, and mechanistic underpinnings of this versatile chemical class. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to empower the rational design of next-generation therapeutics based on this promising core.

The 4-(Piperazin-1-ylcarbonyl)phenol Core: A Privileged Scaffold in Drug Design

The 4-(piperazin-1-ylcarbonyl)phenol moiety combines several key pharmacophoric features that contribute to its diverse biological activities. The piperazine ring, a common motif in many approved drugs, often enhances pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the amide linkage provides a synthetically tractable point for diversification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity.[1] The N-arylpiperazine component, in particular, serves as a versatile synthon for developing novel bioactive molecules with applications in oncology, central nervous system disorders, and infectious diseases.[1]

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of 4-(piperazin-1-ylcarbonyl)phenol derivatives is primarily achieved through standard amide bond formation reactions. The general approach involves the coupling of a substituted benzoic acid with 1-(4-hydroxyphenyl)piperazine.

General Amide Coupling Protocol

A widely applicable method for synthesizing the target scaffold involves the use of common coupling reagents to facilitate the formation of the amide bond between a carboxylic acid and the piperazine nitrogen.

Experimental Protocol: Amide Coupling using EDC and HOBt

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30-60 minutes to form the active ester intermediate.

  • Addition of the Amine: To the reaction mixture, add a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 4-(piperazin-1-ylcarbonyl)phenol derivative.

G

Caption: General workflow for the synthesis of 4-(piperazin-1-ylcarbonyl)phenol derivatives via amide coupling.

One-Pot Synthesis Strategies

For increased efficiency, one-pot synthetic methodologies can be employed. These approaches streamline the process by combining multiple reaction steps in a single vessel, reducing purification steps and improving overall yield. For instance, a one-pot synthesis could involve the in-situ formation of a carbamoyl chloride from an amine, which then reacts with a phenol to form the carbamate. While not a direct synthesis of the target amide, this principle can be adapted. A more direct one-pot approach for the target scaffold would involve the simultaneous activation of the carboxylic acid and reaction with the piperazine derivative under optimized conditions.

Therapeutic Applications: A Multi-Target Landscape

Derivatives of the 4-(piperazin-1-ylcarbonyl)phenol scaffold have demonstrated promising activity across a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The piperazine moiety is a constituent of numerous FDA-approved anticancer drugs, and derivatives of the 4-(piperazin-1-ylcarbonyl)phenol core have shown significant potential in this area.[1]

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

G

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-(piperazin-1-ylcarbonyl)phenol derivatives.

By binding to the ATP-binding site of these kinases, the derivatives block downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival. Inhibition of VEGFR-2 specifically curtails angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of the p53 tumor suppressor pathway.[2]

The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Derivative TypeCancer Cell LineIC50 (µM)Reference
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazineMCF7 (Breast)0.31 - 120.52[3][4]
4-Piperazinyl-quinoline-isatin hybridsMDA-MB-468 (Breast)10.34 - 66.78[5]
Thiouracil amide piperazine derivativesMCF7 (Breast)18.23 - 100[3]
1-Acetyl-4-(4-hydroxyphenyl)piperazine4T1 (Breast)149.7[6]
7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q)MCF-7 (Breast)6.502[7]
7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q)PC3 (Prostate)11.751[7]

Table 1: Representative In Vitro Anticancer Activity of Piperazine Derivatives.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G

Caption: Step-by-step workflow of the MTT cell viability assay.

Promising candidates from in vitro studies are often advanced to in vivo efficacy testing using animal models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: In Vivo Xenograft Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[8]

The antimicrobial mechanism of piperazine derivatives is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the microbial cell wall, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.[9][10]

The in vitro potency of antimicrobial compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
2-[4-(substituted piperazinylcarbonyl)phenyl]-1H-benzimidazoleStaphylococcus aureus (MRSA)6.25[11]
2-[4-(substituted piperazinylcarbonyl)phenyl]-1H-benzimidazoleAntifungal activity3.12[11]
7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinoloneCiprofloxacin-resistant P. aeruginosa16[12]
Sparfloxacin and Gatifloxacin piperazine derivativesGram-positive bacteria1-5[13]

Table 2: Representative In Vitro Antimicrobial Activity of Piperazine Derivatives.

Neuroprotective Applications in Neurodegenerative Diseases

The 4-(piperazin-1-ylcarbonyl)phenol scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic loss and neuronal death.[10][14] Piperazine derivatives have been shown to target multiple aspects of this pathology.

Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating dendritic spine stability and memory formation.[13][15] Activation of TRPC6 can protect synapses from the toxic effects of Aβ.[13]

G

Caption: Proposed mechanism of neuroprotection by TRPC6 agonist 4-(piperazin-1-ylcarbonyl)phenol derivatives in Alzheimer's disease.

Other derivatives have been shown to directly inhibit the aggregation of Aβ peptides and disaggregate pre-formed fibrils, thus reducing the plaque burden.[14][16] Additionally, some compounds exhibit neuroprotective effects by mitigating glutamate-induced neurotoxicity, a downstream consequence of Aβ hyperactivity.[17]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research on piperazine derivatives has provided valuable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective compounds.

  • Anticancer Activity: For kinase inhibitors, the nature of the substituent on the terminal phenyl ring of the benzoyl moiety is critical for binding to the ATP pocket. Electron-withdrawing groups on this ring can enhance activity.[3][18]

  • Antimicrobial Activity: The incorporation of electron-withdrawing groups such as halogens (Cl, Br) or a nitro group (NO2) on the aromatic ring has been shown to enhance antibacterial activity.[3]

  • Neuroprotective Activity: For TRPC6 agonists, specific substitutions on the piperazine and phenol rings are crucial for maintaining potency and selectivity.

The versatility of the 4-(piperazin-1-ylcarbonyl)phenol scaffold, coupled with a growing understanding of its SAR, provides a fertile ground for future drug discovery efforts. The development of more selective kinase inhibitors, novel antimicrobial agents that circumvent existing resistance mechanisms, and multi-target-directed ligands for complex diseases like Alzheimer's represents exciting avenues for further research.

Pharmacokinetics and Toxicity

A comprehensive understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles of these derivatives is crucial for their development as therapeutic agents. In silico tools are increasingly used to predict these properties early in the drug discovery process.[6][12] Studies have shown that many N-arylpiperazine derivatives exhibit good oral bioavailability and can penetrate the blood-brain barrier, which is essential for CNS-targeted therapies. However, potential liabilities such as inhibition of cytochrome P450 enzymes and off-target toxicities must be carefully evaluated.[12]

Conclusion

The 4-(piperazin-1-ylcarbonyl)phenol scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with its demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders, underscores its significance in medicinal chemistry. This guide has provided a comprehensive overview of the current state of research, from synthetic methodologies to detailed mechanistic insights. By leveraging this knowledge, drug discovery professionals can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Piperazine based antimicrobial polymers: a review. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • (PDF) Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • (PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. [Link]

  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. [Link]

  • (PDF) Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

  • SAR of piperazine bearing phthalazinone derivatives. [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. [Link]

  • Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. [Link]

  • Design and synthesis of 2H-[9][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]

  • (PDF) Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. [Link]

  • One-Pot Synthesis of O-Aryl Carbamates. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

Sources

pKa values of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2] For ionizable compounds, the pKa dictates the degree of ionization at a given pH, which in turn governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics such as solubility, membrane permeability, and target binding.[1][2][3] This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for determining the , a molecule possessing multiple ionizable centers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately measure the ionization behavior of this and structurally related pharmaceutical compounds.

Introduction: The Molecular Profile and Significance of pKa

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a multi-functional molecule featuring three distinct ionizable groups: a phenolic hydroxyl group and two nitrogen atoms within a piperazine ring. The hydrochloride salt form indicates that at least one of the basic piperazine nitrogens is protonated in the solid state.

Understanding the specific pKa value for each of these groups is not merely an academic exercise; it is a cornerstone of rational drug design.[4] These values allow scientists to predict:

  • Solubility: The ionization state dramatically affects a molecule's aqueous solubility.[5]

  • Absorption: The charge of a molecule influences its ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.[6]

  • Target Engagement: The protonation state can be critical for interacting with amino acid residues in a protein binding site.[7]

  • Formulation Development: Knowledge of pKa is essential for designing stable and effective pharmaceutical formulations.[2]

This guide will first explore the theoretical basis for the ionization of this molecule and then detail robust experimental protocols for the precise determination of its pKa values.

Theoretical Framework: Predicting Ionization Behavior

The structure of 4-(Piperazin-1-ylcarbonyl)phenol contains three potential sites for proton exchange with an aqueous solvent. We can predict the approximate pKa for each site by considering the parent functional groups and the electronic effects of the surrounding molecular architecture.

  • The Phenolic Hydroxyl (pKa₁): The pKa of unsubstituted phenol is approximately 9.99.[8] However, the phenolic ring in the target molecule is substituted at the para position with a carbonyl group. The carbonyl is an electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance. This stabilization facilitates the loss of the proton, making the hydroxyl group more acidic. Therefore, the pKa of this phenolic group is expected to be lower than 9.99 .[9]

  • The Piperazine Nitrogens (pKa₂ and pKa₃): Unsubstituted piperazine is a diamine with two distinct pKa values, corresponding to the two protonation steps. Literature values are consistently reported around pKa₂ ≈ 9.73 and pKa₃ ≈ 5.35.[7][10][11][12]

    • N1 (Amide Nitrogen): The nitrogen atom directly attached to the carbonyl group (N1) is part of an amide linkage. Its basicity is significantly reduced because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. The pKa of this nitrogen will be very low, likely less than 2, and it is not typically considered a significant basic center under physiological conditions.

    • N4 (Tertiary Amine Nitrogen): The second nitrogen (N4) is a tertiary amine. The electron-withdrawing effect of the acyl group on N1 will decrease the electron density on N4, making it less basic than the nitrogens in unsubstituted piperazine. Therefore, the pKa values associated with the piperazine moiety are expected to be lower than 9.73 and 5.35 .

Based on this analysis, we anticipate measuring two primary pKa values in the physiologically relevant range of 2-12: one for the phenol and one for the tertiary amine of the piperazine ring. A third, lower pKa might be detectable for the protonated amide, but the primary focus will be on the phenol and the more basic piperazine nitrogen.

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the unionized (acid, HA) forms of the molecule is described by the Henderson-Hasselbalch equation .[13][14][15]

pH = pKa + log([A⁻]/[HA])[14]

This equation is the mathematical foundation for interpreting data from the experimental methods described below.[16] When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and the pH is equal to the pKa.[15] This principle is key to identifying the pKa from experimental data.

G H3A_plus2 Fully Protonated (H₃A²⁺) H2A_plus Zwitterionic/Cationic (H₂A⁺) H3A_plus2->H2A_plus pKa₃ (Piperazine N) HA_neutral Neutral/Anionic (HA) H2A_plus->HA_neutral pKa₂ (Piperazine N) A_minus Fully Deprotonated (A⁻) HA_neutral->A_minus pKa₁ (Phenol)

Caption: Ionization equilibria for a triprotic system.

Experimental Determination of pKa Values

No single method is universally superior; the choice depends on factors like compound solubility, purity, sample availability, and the required throughput. We present three robust, commonly employed techniques.

Potentiometric Titration

This is a classic, highly reliable method for pKa determination.[5][17] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.[4] A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is the pH at the half-equivalence point.[18]

Causality Behind the Protocol:

  • High Purity Water & Calibrated Meter: The accuracy of the result is directly dependent on the accuracy of the pH measurement. Degassed, deionized water prevents interference from dissolved CO₂, and a 3-point calibration ensures the pH meter's linearity across the measurement range.

  • Constant Ionic Strength: The Henderson-Hasselbalch equation is formally defined in terms of activities, not concentrations. By adding an inert salt like KCl to maintain a constant ionic strength (e.g., 0.15 M), the activity coefficients of the ions remain relatively constant, allowing the measured pH to be a valid approximation of the pKa.[18]

  • Nitrogen Purge: Atmospheric carbon dioxide can dissolve in basic solutions to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate results. Purging with an inert gas like nitrogen removes dissolved CO₂.[4]

  • Co-solvent: For compounds with low aqueous solubility, a water-miscible organic co-solvent (like methanol) can be used to ensure the analyte remains dissolved throughout the titration.[19] It is crucial to report the co-solvent percentage, as it can alter the pKa value relative to a purely aqueous system.

Step-by-Step Protocol:

  • Preparation: Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Standardize these titrants against a primary standard (e.g., KHP for NaOH). Prepare a 0.15 M KCl solution for maintaining ionic strength.

  • pH Meter Calibration: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[18]

  • Sample Preparation: Accurately weigh and dissolve the 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in a solution of 0.15 M KCl to achieve a final concentration of approximately 1-10 mM. If solubility is an issue, a known percentage of methanol can be added.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Begin stirring with a magnetic stir bar. Insert the calibrated pH electrode and a burette tip filled with the standardized titrant.

  • Inert Atmosphere: Purge the solution and the headspace with nitrogen for 10-15 minutes before starting and maintain a gentle stream of nitrogen over the solution during the titration.[4]

  • Titration: Since the starting material is a hydrochloride salt, it will be titrated with standardized NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve), which is the half-equivalence point.[18] This can also be determined precisely from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore whose absorbance spectrum changes upon ionization.[6] The phenolic group in 4-(Piperazin-1-ylcarbonyl)phenol is an excellent chromophore for this technique. The method involves measuring the absorbance of the compound in a series of buffers across a wide pH range.

Causality Behind the Protocol:

  • Chromophore Requirement: The electronic structure of the protonated (phenol) and deprotonated (phenoxide) forms must be different enough to cause a measurable shift in the UV-Vis spectrum. The extended conjugation in the phenoxide ion typically results in a significant spectral change.

  • Buffer Series: A series of buffers with known pH values is used to control the ionization state of the analyte. Using buffers of constant ionic strength is crucial to minimize matrix effects on the spectra.[6]

  • Data Plotting: Plotting absorbance at a chosen wavelength versus pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which, according to the Henderson-Hasselbalch equation, is the pKa.[5][20]

Step-by-Step Protocol:

  • Wavelength Selection: Prepare two solutions of the compound at a concentration of ~50 µM: one in a strongly acidic buffer (e.g., pH 2) where the molecule is fully protonated, and one in a strongly basic buffer (e.g., pH 12) where it is fully deprotonated. Scan the UV-Vis spectrum (e.g., 230-500 nm) for both solutions. Identify the wavelength(s) of maximum absorbance difference between the two forms.[6]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering the pH range of interest (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: For each buffer, prepare a sample solution with a constant concentration of the analyte. A 96-well microplate reader can be used for high-throughput analysis.[6] A small volume of a concentrated stock solution of the compound (in DMSO or methanol) is added to each well containing the different buffers.[6]

  • Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the absorbance against the pH of the buffer. Fit the data to a sigmoidal dose-response equation. The inflection point of the resulting curve is the pKa value.[21]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Scan Scan Spectra in Acidic & Basic pH Select_Lambda Select Analytical λ (Max Absorbance Change) Scan->Select_Lambda Prepare_Samples Prepare Samples in Each Buffer (Constant Conc.) Select_Lambda->Prepare_Samples Prepare_Buffers Prepare Buffer Series (Constant Ionic Strength) Prepare_Buffers->Prepare_Samples Measure_Abs Measure Absorbance at Analytical λ Prepare_Samples->Measure_Abs Plot Plot Absorbance vs. pH Fit Fit to Sigmoidal Curve Plot->Fit pKa Determine pKa at Inflection Point Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

CE is a powerful, automated technique that separates molecules based on their electrophoretic mobility in an electric field.[22] Since mobility is dependent on the charge-to-size ratio, the effective mobility of an ionizable compound changes with pH. By measuring the mobility across a range of pH values, a pKa can be determined.

Causality Behind the Protocol:

  • Charge-Dependent Mobility: A neutral molecule has zero electrophoretic mobility. As the pH changes and the molecule becomes ionized, it acquires a charge and will move in the electric field. The effective mobility is a weighted average of the mobilities of the ionized and neutral species.

  • High Throughput & Low Sample Use: CE requires only nanoliter volumes of sample per run, making it ideal for early-stage drug discovery where compound availability may be limited.[3][22] Its automated nature allows for high-throughput screening.[23][24]

  • Impurity Tolerance: Because CE is a separation technique, the analyte of interest can often be resolved from impurities, meaning highly pure samples are not strictly required.[22]

General Procedure:

  • Method Development: An appropriate background electrolyte (buffer) system is chosen. The electrophoretic mobility of the analyte is measured in a series of buffers with different, precisely known pH values.

  • Mobility Measurement: For each pH, the effective mobility (μ_eff) is calculated from the migration time of the analyte.

  • Data Analysis: A plot of effective mobility versus pH yields a sigmoidal curve.[3][23] The pKa is determined by fitting the data to the appropriate equation, where the pKa is the pH at which the mobility is halfway between the minimum (neutral) and maximum (fully ionized) values.[5]

Summary of Expected pKa Values and Data Presentation

The experimental work should yield two or three distinct pKa values for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride. The results should be compiled into a clear, concise table.

Ionizable GroupParent Compound pKaPredicted pKa for Target MoleculeRationale for Shift
Phenolic -OH~9.99 (Phenol)[8]< 9.99Electron-withdrawing effect of the para-carbonyl group stabilizes the phenoxide conjugate base.
Piperazine N4~9.73 (Piperazine)[7][10]< 9.73Electron-withdrawing effect of the N1-acyl group reduces the basicity of the distal N4 nitrogen.
Piperazine N1~5.35 (Piperazine)[7][10]< 5.35The N1 nitrogen is part of an amide; its basicity is significantly reduced by resonance. The pKa may be too low to measure accurately with standard methods.

Conclusion

The accurate determination of the is critical for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for its ionization and provided detailed, field-proven protocols for its experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. By understanding the causality behind each experimental step and employing rigorous data analysis, researchers can obtain reliable pKa values. This essential data empowers scientists to build accurate structure-activity relationships, optimize ADME properties, and ultimately accelerate the journey from discovery to a viable drug candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Henni, A., Hromas, J., Tontiwachwuthikul, P., & Chakma, A. (2004). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Mai, T. D., Hauser, P. C., & Pham, T. V. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5648-5654.
  • Le, T. H. D., & Pham, T. H. (2019). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Analytica Chimica Acta, 1205, 339744.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Cunningham, I. D., & Povey, D. C. (2014). pKa Prediction from an ab initio bond length: part 2—phenols. RSC Advances, 4(77), 40871-40884.
  • Poole, C. F., & Butz, N. (2004). Determination of acid dissociation constants by capillary electrophoresis.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Svanström, O. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11487.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved from [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • D'Aria, F., Civera, M., Pedretti, A., & Vistoli, G. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8565.
  • IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Montaser, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • The FRCA Mentor. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2006). (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • PubChemLite. (n.d.). Phenol, 2-(4-piperonylpiperazin-1-ylcarbonyl)-, hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Substituent effects on the physical properties and pKa of phenol. Retrieved from [Link]

  • IUPAC. (n.d.). Critical compilation of acid pKa values in polar aprotic solvents. Retrieved from [Link]

  • Chemistry Steps. (2022). The pKa in Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Factors affecting pKa. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

using 4-(Piperazin-1-ylcarbonyl)phenol HCl as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It addresses the specific utility of 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride , distinguishing it from common structural isomers and detailing its role as a bifunctional scaffold in medicinal chemistry.

Executive Summary & Molecule Profile

4-(Piperazin-1-ylcarbonyl)phenol HCl is a specialized benzoylpiperazine building block, distinct from the more common N-arylpiperazine intermediates (e.g., 1-(4-hydroxyphenyl)piperazine used in Itraconazole synthesis).

Its value lies in its bifunctional orthogonality :

  • Phenolic Hydroxyl (-OH): Available for etherification (O-alkylation) to attach lipophilic tails or pharmacophores.

  • Piperazine Secondary Amine (-NH): Available for nucleophilic attack (N-alkylation, acylation, sulfonylation) to build the core scaffold.

  • Benzamide Linker: Provides a rigid, planar spacer with hydrogen bond acceptor properties, critical for binding affinity in GPCR ligands (e.g., 5-HT receptors) and PARP inhibitor analogs.

Key Physical Properties
PropertySpecificationPractical Implication
Appearance Off-white to pale yellow solidColor changes may indicate oxidation of the phenol.
Solubility DMSO, Methanol, Water (Moderate)High water solubility (salt form) aids in aqueous workups but requires careful extraction (e.g., n-Butanol/DCM) for recovery.
pKa (Calc) Phenol ~9.5; Piperazine NH ~8.5Allows selective deprotonation. The amine is protonated in the HCl salt; the phenol remains neutral until basic conditions >pH 10.
Stability HygroscopicStore under inert atmosphere (N₂). Phenol is susceptible to oxidation if left in solution at high pH.

Strategic Reactivity & Applications

The "Isomer Trap": Structural Distinction

Researchers must not confuse this compound with its N-aryl isomer.

  • Target Compound (Benzoylpiperazine): HO-C₆H₄-C(=O)-Piperazine

    • Use: GPCR ligands, Tyrosinase inhibitors, PARP scaffolds.

  • Common Isomer (N-Arylpiperazine): HO-C₆H₄-Piperazine

    • Use: Azole antifungals (Itraconazole, Posaconazole).

Synthetic Utility: Divergent Synthesis

The compound serves as a "hub" for Fragment-Based Drug Discovery (FBDD). The benzoylpiperazine moiety is a privileged structure found in various bioactive molecules, acting as a linker that orients the phenolic "head" and the piperazine "tail" into specific binding pockets.

Core Workflows:

  • Route A (Phenol First): O-alkylation to introduce a hydrophobic group (e.g., benzyl, alkyl chain) followed by N-functionalization. This is common when building Tyrosinase inhibitors where the alkoxy group mimics the tyrosine substrate.

  • Route B (Amine First): N-acylation/alkylation to attach a heteroaryl core, followed by modification of the phenol. This is typical for Kinase or PARP inhibitor exploration.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways using this intermediate.

G Start 4-(Piperazin-1-ylcarbonyl)phenol HCl (Starting Material) Base1 Base Treatment (NaH or K2CO3) Start->Base1 Route A (Phenol Focus) Base2 Neutralization (Et3N/DIPEA) Start->Base2 Route B (Amine Focus) O_Alk O-Alkylation (R-X or Mitsunobu) Base1->O_Alk Int_A Intermediate A: 4-(Alkoxy)benzoylpiperazine O_Alk->Int_A Target_A Target A: Tyrosinase Inhibitors (Lipophilic Ether) Int_A->Target_A N-Derivatization N_Func N-Functionalization (Acylation/Reductive Amination) Base2->N_Func Int_B Intermediate B: N-Substituted Scaffold N_Func->Int_B Target_B Target B: GPCR/PARP Ligands (Complex Amides) Int_B->Target_B O-Derivatization

Caption: Divergent synthetic pathways for 4-(Piperazin-1-ylcarbonyl)phenol HCl. Route A prioritizes ether formation for enzyme inhibitors; Route B prioritizes scaffold extension for receptor ligands.

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Mitsunobu Conditions)

Use Case: Attaching complex alcohols without affecting the amide or requiring harsh basic conditions.

Reagents:

  • Substrate: 4-(Piperazin-1-ylcarbonyl)phenol HCl (1.0 eq)

  • Alcohol (R-OH): 1.1 eq

  • Triphenylphosphine (PPh₃): 1.2 eq

  • DIAD or DEAD: 1.2 eq

  • Solvent: Anhydrous THF or DCM

  • Base (Auxiliary): Triethylamine (1.0 eq) to neutralize the HCl salt initially.

Step-by-Step:

  • Neutralization: Suspend the HCl salt in THF. Add Triethylamine (1.0 eq) and stir for 15 min at Room Temperature (RT) to liberate the free piperazine (if N-protection is not required, the bulky PPh₃/DIAD complex generally reacts preferentially with the phenol, but N-protection with Boc is recommended for high-yield Mitsunobu reactions to prevent side reactions).

    • Note: If N-alkylation is a risk, pre-protect the piperazine with Boc₂O (see Protocol B).

  • Mixing: Add the Target Alcohol and PPh₃ to the reaction vessel. Cool to 0°C.[1]

  • Addition: Dropwise add DIAD (dissolved in THF) over 20 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via flash chromatography.

Protocol B: N-Boc Protection (Preparation for Library Synthesis)

Use Case: Isolating the phenol reactivity for subsequent harsh O-alkylation (e.g., using alkyl halides and NaH).

Reagents:

  • Substrate: 4-(Piperazin-1-ylcarbonyl)phenol HCl (10 mmol)

  • Boc₂O (Di-tert-butyl dicarbonate): 1.1 eq (11 mmol)

  • Base: NaHCO₃ (2.5 eq) or Triethylamine (2.2 eq)

  • Solvent: Water/Dioxane (1:1) or DCM.

Step-by-Step:

  • Dissolution: Dissolve substrate in Water/Dioxane (1:1).

  • Base Addition: Add NaHCO₃ slowly. The solution may bubble (CO₂).

  • Protection: Add Boc₂O solution dropwise at 0°C.

  • Stir: Warm to RT and stir for 4 hours. The phenol -OH is not reactive towards Boc₂O under these mild conditions.

  • Workup: Acidify carefully to pH 4-5 with dilute citric acid (to preserve Boc). Extract with Ethyl Acetate.

  • Result: Yields tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate . This intermediate is stable and ready for O-alkylation with strong bases (NaH, K₂CO₃).

Quality Control & Analytical Methods

HPLC Method for Purity Assessment

Due to the polar nature of the piperazine and the UV-active phenol/benzamide, a standard C18 method is effective but requires pH control to ensure sharp peak shape for the basic amine.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzamide) and 280 nm (Phenol)
Retention The HCl salt will elute early. The free base/derivatives will retain longer.
Troubleshooting Guide
  • Issue: Low Yield in O-Alkylation.

    • Cause: The piperazine NH is competing as a nucleophile.

    • Solution: Use Protocol B (Boc-protection) first. This guarantees 100% chemoselectivity for the phenol.

  • Issue: Product sticking to silica.

    • Cause: The free secondary amine interacts with silanols.

    • Solution: Add 1% Triethylamine or 1% Ammonia to the eluent (DCM/MeOH) during purification.

References

  • Tyrosinase Inhibition Studies

    • Source: Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (Note: Discusses the structural isomer, establishing the bioactivity of the general scaffold).
    • URL:[Link]

  • Chemical Identity & CAS Verification: Source: ChemicalBook / Sigma-Aldrich Compound Entries for 4-(Piperazine-1-carbonyl)phenol.
  • General Synthesis of Piperazine Amides

    • Source: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • URL:[Link]

  • Related Scaffold (Olaparib Intermediate)

    • Source: FDA Olaparib Chemistry Review (Illustrating the benzoylpiperazine linker utility).
    • URL:[Link]

Sources

Application Note & Protocols: Leveraging 4-(Piperazin-1-ylcarbonyl)phenol HCl as a Versatile Scaffold for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Privileged structures, which are molecular scaffolds frequently found in bioactive compounds, serve as excellent starting points for drug discovery. This guide details the strategic use of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride, a molecule incorporating both the pharmacologically significant phenol and piperazine moieties, as a versatile precursor for generating a library of potential antifungal candidates. We present a comprehensive scientific rationale, detailed synthetic protocols for derivatization at two key reactive sites, and a standardized method for in vitro antifungal screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in the pursuit of effective antimycotics.

Scientific Rationale and Strategic Overview

The Pharmacological Significance of the Constituent Scaffolds

The choice of 4-(Piperazin-1-ylcarbonyl)phenol as a starting material is rooted in the established antifungal properties of its core components:

  • The Phenolic Moiety: Phenolic compounds represent a broad class of natural and synthetic molecules with well-documented antimicrobial activity.[1] Their primary mechanisms of antifungal action involve the disruption of the fungal cell membrane's integrity, leading to the leakage of intracellular contents.[2] Furthermore, some phenolic derivatives can interfere with critical enzymatic processes, such as the inhibition of 1,3-β-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[3] Studies have also shown that certain phenols induce ionic and calcium stress within the fungal cell, triggering downstream signaling pathways that lead to cell death.[4]

  • The Piperazine Moiety: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability. Beyond this role, the piperazine core itself is integral to the activity of numerous antifungal drugs.[5][6][7] For instance, certain piperazine derivatives have been identified as potent inhibitors of fungal 1,3-β-D-glucan synthase.[8] The flexible nature of the piperazine ring and the presence of a secondary amine (in the free base form) allow it to serve as a versatile linker to introduce additional pharmacophoric groups, enabling extensive Structure-Activity Relationship (SAR) studies.[9]

A Divergent Synthetic Strategy

Our strategy employs 4-(Piperazin-1-ylcarbonyl)phenol as a central hub for a divergent synthesis approach. The molecule possesses two distinct and readily accessible reactive handles for chemical modification:

  • The Phenolic Hydroxyl (–OH) Group: This site can be readily alkylated or arylated to generate a series of ether derivatives.

  • The Secondary Amine (–NH) of the Piperazine Ring: After neutralization of the hydrochloride salt, this nitrogen atom is a potent nucleophile, suitable for N-alkylation, N-acylation, or N-arylation reactions.

This dual reactivity allows for the systematic generation of a diverse chemical library from a single, commercially available starting material. The workflow is designed to explore how modifications at each position, independently and in combination, modulate antifungal efficacy.

G cluster_0 Synthesis & Derivatization cluster_1 Modification Pathways cluster_2 Biological Evaluation start 4-(Piperazin-1-ylcarbonyl)phenol HCl path1 Pathway A: O-Alkylation (Phenolic -OH) start->path1 Base, R-X path2 Pathway B: N-Substitution (Piperazine -NH) start->path2 Base, R'-Y library Diverse Library of Novel Derivatives path1->library path2->library screening Antifungal Screening (MIC Determination) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Divergent synthesis and evaluation workflow.

Starting Material: Properties and Handling

Before proceeding with synthesis, it is crucial to understand the properties of the starting material.

PropertyValueSource
Chemical Name 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride[10]
CAS Number 1175036-51-7[10]
Molecular Formula C₁₀H₁₅ClN₂O[10]
Molecular Weight 214.69 g/mol [10]
Appearance White to pale yellow crystalline powder[11]
Solubility Soluble in water, methanol, DMSO.General Knowledge
Storage Store at room temperature in a dry, well-ventilated place.[11]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. The free base is associated with hazard statements H302, H312, H314, H315, H319, H335.[11]

Synthetic Protocols

The following protocols are generalized and should be adapted based on the specific reactivity of the chosen electrophile (R-X). All reactions should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3.1: Modification at the Phenolic Hydroxyl Group (O-Alkylation)

Principle: This protocol utilizes a Williamson ether synthesis. The phenolic proton is removed by a base to form a nucleophilic phenoxide, which then attacks an alkyl halide (or other suitable electrophile) to form an ether linkage.

Materials:

  • 4-(Piperazin-1-ylcarbonyl)phenol HCl (1.0 equiv)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Piperazin-1-ylcarbonyl)phenol HCl (1.0 equiv) and the chosen solvent (e.g., DMF, 0.2 M).

  • Add the base (K₂CO₃, 2.5 equiv). The base will neutralize the HCl salt and deprotonate the phenol.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure O-alkylated product.

Expected Characterization:

  • ¹H NMR: Disappearance of the phenolic -OH proton signal; appearance of new signals corresponding to the added alkyl group, including characteristic signals for protons adjacent to the ether oxygen.

  • Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Protocol 3.2: Modification at the Piperazine N-H Group (N-Arylation)

Principle: This protocol employs the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form a C-N bond between the piperazine nitrogen and an aryl halide.[12] This method is highly effective for synthesizing N-arylpiperazines.[13][14]

Materials:

  • 4-(Piperazin-1-ylcarbonyl)phenol HCl (1.0 equiv)

  • Aryl Halide (e.g., 4-fluoronitrobenzene, 2-chloropyridine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • Neutralization: Before the reaction, the starting material must be converted to its free base. Dissolve the HCl salt in a minimal amount of water, basify to pH > 10 with 1M NaOH, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to obtain the free base, 4-(piperazin-1-ylcarbonyl)phenol.

  • To a dry Schlenk tube or reaction vial, add the free base (1.0 equiv), the aryl halide (1.0 equiv), the palladium catalyst, the ligand, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent (e.g., Toluene, 0.1 M) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 8-24 hours, monitoring the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding saturated NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-arylated product.

Expected Characterization:

  • ¹H NMR: Disappearance of the piperazine N-H proton signal; appearance of new signals in the aromatic region corresponding to the added aryl group.

  • Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Antifungal Activity Screening Protocol

Principle: The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a defined incubation period.[15]

Materials:

  • Synthesized test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a suspension of fungal cells (or conidia for molds) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 100 µL of RPMI medium to all wells except the first column.

  • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in RPMI) to the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a sterility control (medium only), a growth control (medium + inoculum, no drug), and a positive drug control (e.g., fluconazole).

  • Incubation: Incubate the plates at 35-37 °C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at 530 nm. The MIC endpoint is often defined as the concentration that inhibits growth by ≥50% or ≥80% compared to the growth control.[15]

G cluster_0 Antifungal Target Interaction cluster_1 Potential Mechanisms compound Synthesized Derivative mem Cell Membrane Disruption compound->mem wall Cell Wall Synthesis Inhibition (e.g., β-glucan synthase) compound->wall enzyme Intracellular Enzyme Inhibition compound->enzyme outcome Fungistatic or Fungicidal Effect mem->outcome wall->outcome enzyme->outcome

Caption: Potential mechanisms of action for novel antifungals.

Data Presentation and Expected Outcomes

The results from the antifungal screening should be tabulated to facilitate SAR analysis. By comparing the MIC values of different derivatives, researchers can deduce which structural modifications enhance or diminish antifungal activity.

Table of Hypothetical Screening Results:

Compound IDModification SiteR GroupMIC (µg/mL) vs. C. albicans
Parent -->128
A-1 Phenolic -OHBenzyl32
A-2 Phenolic -OH4-Chlorobenzyl8
B-1 Piperazine -NH4-Nitrophenyl16
B-2 Piperazine -NH2-Pyridyl64

Interpretation:

  • From this hypothetical data, one might conclude that O-alkylation is a promising strategy.

  • The addition of an electron-withdrawing group (Cl) on the benzyl ring (A-2 vs. A-1) appears to enhance activity.

  • N-arylation with a 4-nitrophenyl group (B-1) confers moderate activity, while a pyridyl group (B-2) is less effective.

This systematic approach allows for the logical design of second-generation compounds with potentially superior efficacy, fulfilling the core objective of a rational drug discovery program.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B. PMC. Available at: [Link]

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Medical Mycology. Available at: [Link]

  • Identification and Characterization of a Novel Family of Selective Antifungal Compounds (CANBEFs) That Interfere with Fungal Protein Synthesis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Identification and characterization of a novel antifungal compound tubeimoside I targeting cell wall. PMC. Available at: [Link]

  • Identification and characterization of a novel broad-spectrum antifungal compound targeting the Aspergillus fumigatus cell wall and cell membrane and inducing oxidative stress. ASM Journals. Available at: [Link]

  • Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. PMC. Available at: [Link]

  • Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay. PLOS One. Available at: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers. Available at: [Link]

  • Antifungal mechanisms of single phenolic compounds against human fungal pathogens. ResearchGate. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available at: [Link]

  • Method for synthesis of chiral n-arylpiperazines. Google Patents.
  • Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ResearchGate. Available at: [Link]

  • Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. MDPI. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic A. ResearchGate. Available at: [Link]

  • 4-Piperidin-4-ylmethyl-phenol hydrochloride. PubChem. Available at: [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. Available at: [Link]

  • 4-(Piperazin-1-yl)phenol Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Phenol, 2-(4-piperonylpiperazin-1-ylcarbonyl)-, hydrochloride. PubChem. Available at: [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis Involving 4-(Piperazin-1-ylcarbonyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the microwave-assisted synthesis and derivatization of 4-(Piperazin-1-ylcarbonyl)phenol HCl (also known as (4-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride ). This bifunctional scaffold is a critical intermediate in the synthesis of antifungal agents (azole class), GPCR ligands, and tyrosinase inhibitors.

Executive Summary

The compound 4-(Piperazin-1-ylcarbonyl)phenol HCl represents a versatile "privileged structure" in medicinal chemistry, featuring two distinct nucleophilic handles: a phenolic hydroxyl group and a secondary piperazine amine. Conventional thermal synthesis of its derivatives often suffers from long reaction times (12–24 hours), incomplete conversion due to the zwitterionic nature of the free base, and solubility issues associated with the hydrochloride salt.

This guide provides optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to 5–20 minutes while improving yield and purity. We focus on three core workflows:

  • Scaffold Synthesis: Rapid amidation of 4-hydroxybenzoic acid.

  • N-Functionalization: Targeted derivatization of the piperazine ring.

  • O-Functionalization: Etherification of the phenolic moiety.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride
Systematic Name (4-Hydroxyphenyl)(piperazin-1-yl)methanone HCl
CAS Number 52447-23-1 (Free base generic ref) / 1175036-51-7 (Salt ref)
Molecular Weight 242.69 g/mol (HCl salt)
Structure [HO-C6H4-CO-N(CH2CH2)2NH] • HCl
Solubility Soluble in Water, DMSO, MeOH; Insoluble in DCM, Hexane.
Acidity (pKa) Phenol ~9.5; Piperazine NH ~9.8 (Free base).

Critical Handling Note: As an HCl salt, the piperazine nitrogen is protonated and non-nucleophilic. All protocols below include an in situ neutralization step (using excess base) to liberate the reactive free amine.

Scientific Rationale: Why Microwave?

  • Dipolar Polarization: The amide bond in the scaffold and the polar solvents (DMSO/EtOH) used for solubilizing the HCl salt couple efficiently with microwave irradiation, generating rapid internal heating.

  • Overcoming Aggregation: Piperazine derivatives often form hydrogen-bonded aggregates that slow down kinetics. MW irradiation disrupts these networks, increasing the effective collision frequency.

  • Selectivity Control: Rapid heating profiles allow for kinetic control, minimizing thermal degradation of the phenol group during N-alkylation steps.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amidation)

Objective: Synthesis of 4-(Piperazin-1-ylcarbonyl)phenol from 4-hydroxybenzoic acid.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 equiv)

  • Piperazine (anhydrous, 3.0 equiv) — Excess prevents bis-amidation.

  • Coupling Agent: CDI (1.1 equiv) or HBTU/DIEA.

  • Solvent: DMF (anhydrous).

Workflow:

  • Activation: Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (10 mL). Add CDI (1.78 g, 11 mmol). Stir at RT for 10 min (CO2 evolution).

  • Addition: Add Piperazine (2.58 g, 30 mmol) dissolved in DMF (5 mL).

  • MW Irradiation: Seal the vessel. Ramp to 120°C over 2 min. Hold at 120°C for 10 min (High Absorption Level).

  • Workup: Pour into ice water. Acidify carefully with HCl to pH 2 to form the HCl salt. Filter the precipitate or evaporate and recrystallize from EtOH/Ether.[1]

Protocol B: N-Functionalization (The "Tail")

Objective: SNAr coupling or Alkylation of the piperazine nitrogen. Target: Synthesis of tyrosinase inhibitor analogues or antifungal intermediates.

Reagents:

  • Substrate: 4-(Piperazin-1-ylcarbonyl)phenol HCl (1.0 equiv)

  • Electrophile: Benzyl bromide derivative OR 2-Chloro-heterocycle (1.1 equiv)

  • Base:

    
     (3.0 equiv) — 2 equiv to neutralize HCl and Phenol, 1 equiv for reaction.
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, suspend the HCl salt (242 mg, 1.0 mmol) and

    
     (414 mg, 3.0 mmol) in ACN (4 mL). Stir for 2 mins to ensure partial neutralization.
    
  • Addition: Add the electrophile (e.g., 4-fluorobenzyl bromide, 1.1 mmol).

  • Irradiation:

    • Temperature: 140°C

    • Time: 5–10 minutes

    • Pressure Limit: 15 bar

  • Purification: Filter off inorganic salts. Concentrate filtrate. The phenol group remains intact (unless a very strong base like NaH is used).

Protocol C: O-Functionalization (The "Head")

Objective: Etherification of the phenol group. Note: To selectively alkylate the oxygen, the nitrogen must be protected or already substituted (as in Protocol B products). If starting with the bare scaffold, N-alkylation usually competes or dominates.

Reagents:

  • Substrate: N-substituted-4-(piperazin-1-ylcarbonyl)phenol (1.0 equiv)

  • Alkylating Agent: Propargyl bromide or Alkyl iodide (1.2 equiv).

  • Base:

    
     (1.5 equiv) — Cesium promotes the "naked" phenoxide effect.
    
  • Solvent: DMF or Acetone.

Step-by-Step:

  • Loading: Mix substrate (1.0 mmol),

    
     (488 mg, 1.5 mmol), and solvent (3 mL) in a microwave vial.
    
  • Alkylation: Add alkyl halide (1.2 mmol).

  • Irradiation: Heat at 100°C for 5 minutes .

    • Note: Phenol O-alkylation is fast; excessive heating may cause Claisen rearrangement if allyl groups are used.

  • Workup: Dilute with water, extract with EtOAc.

Reaction Pathway & Logic Visualization

The following diagram illustrates the divergent synthesis pathways starting from the HCl salt.

G Start 4-(Piperazin-1-ylcarbonyl) phenol HCl (Scaffold) Base Neutralization (K2CO3 / DIEA) Start->Base In situ Inter Free Base Intermediate Base->Inter N_Path Protocol B: N-Alkylation/SNAr Inter->N_Path Electrophile (R-X) MW 140°C, 10 min O_Path Protocol C: O-Alkylation Inter->O_Path Requires N-Protection MW 100°C, 5 min N_Prod N-Substituted Derivatives (Tyrosinase Inhibitors) N_Path->N_Prod N_Prod->O_Path Sequential Functionalization O_Prod O-Substituted Ethers (GPCR Ligands) O_Path->O_Prod

Caption: Divergent microwave synthesis workflow for 4-(Piperazin-1-ylcarbonyl)phenol HCl, highlighting the necessity of in situ neutralization and sequential functionalization paths.

Optimization & Troubleshooting Table

IssueProbable CauseSolution
Low Yield (N-Alkylation) Incomplete neutralization of HCl salt.Increase base (

) to 3.5 equiv or use DIEA as a co-base.
Solubility Issues HCl salt insoluble in ACN/Acetone.Switch solvent to DMF or EtOH/Water (1:1) . MW absorbs well in these.
O- vs N- Selectivity Competition between Phenol and Amine.N-alkylation is kinetically favored. To get O-product, protect amine (Boc) or perform N-alkylation first.
Pressure Errors Solvent vapor pressure too high.Use a vessel with a 20-30 bar rating. Avoid low-boiling solvents like DCM or Acetone >100°C.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • Source:Molecules (2020).[2]

    • URL:[Link]

  • Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)

    • Title: Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase.
    • Source:ChemMedChem (2017).
    • URL:[Link]

  • Microwave SNAr Reactions of Phenols

    • Title: Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide.
    • Source:Beilstein J. Org. Chem. (2013).
    • URL:[Link]

  • General MW Protocols for Amide Coupling

    • Title: Microwave Reaction Tutorial: Amide Bond Form
    • Source: Biotage Applic
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthesis for higher yield and purity.

The synthesis of 4-(Piperazin-1-ylcarbonyl)phenol is a classic example of an amide bond formation between a carboxylic acid (4-hydroxybenzoic acid) and a secondary amine (piperazine). While straightforward in principle, the direct reaction is inefficient due to a competing acid-base reaction that forms an unreactive ammonium-carboxylate salt.[1][2] Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. This guide focuses on troubleshooting issues related to this activation and subsequent reaction steps.

Core Synthesis Pathway: Amide Coupling

The most common and effective method for this synthesis involves the use of a coupling agent to activate the carboxylic acid. The general mechanism involves the formation of a highly reactive intermediate, which is then readily attacked by the piperazine amine.

General Reaction Scheme

reaction_scheme R1 4-Hydroxybenzoic Acid plus1 + arrow1 Activation R2 Piperazine CouplingAgent Coupling Agent (e.g., EDC, DCC) Product 4-(Piperazin-1-ylcarbonyl)phenol plus2 + arrow3 Salt Formation Product->arrow3 HCl HCl HCl->arrow3 FinalProduct 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride arrow2 Coupling arrow1->arrow2 arrow2->Product arrow3->FinalProduct

Caption: General workflow for amide coupling and salt formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is critically low (<60%). What are the common causes and how can I improve it?

A1: Low yield is the most frequent issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or competing side reactions.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation:

    • The Problem: A direct reaction between 4-hydroxybenzoic acid and piperazine fails because the acidic proton of the carboxylic acid is readily transferred to the basic piperazine, forming a stable and unreactive salt.[3] Heating this salt to high temperatures (>100°C) can force the condensation, but this is often not suitable for complex molecules.[3]

    • The Solution: You must use a coupling agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are standard choices.[3][4] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by piperazine.[5]

  • Side Reactions Associated with Coupling Agents:

    • The Problem: While essential, coupling agents can lead to yield-reducing side reactions. With carbodiimides, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, halting the reaction for that molecule.[5][6] Furthermore, if using a uronium/aminium reagent like HATU, the reagent itself can react with the amine to form a guanidinium byproduct, effectively terminating the chain.[7]

    • The Solution: The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) , is highly recommended.[8] HOBt rapidly converts the O-acylisourea intermediate into an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is stable against rearrangement to N-acylurea, thus minimizing this side reaction and improving yields.

  • Sub-optimal Stoichiometry & Reaction Conditions:

    • The Problem: Incorrect molar ratios of reactants or unsuitable reaction conditions (solvent, temperature) can significantly impact yield. Using an excess of the amine (piperazine) can be problematic due to its difunctional nature, potentially leading to dimerization. Protecting one of the piperazine nitrogens with a group like Boc is a common strategy in medicinal chemistry to ensure mono-acylation.[4][9] However, for this specific synthesis, careful control of stoichiometry is key.

    • The Solution:

      • Stoichiometry: A typical starting point is a slight excess of the carboxylic acid and coupling agent relative to piperazine. A molar ratio of 1.1 : 1.0 : 1.2 : 1.2 (4-Hydroxybenzoic Acid : Piperazine : EDC : HOBt) is a robust starting point.

      • Solvent: A polar aprotic solvent like DMF or DCM is generally effective.[4][10]

      • Temperature: The reaction is typically run at 0°C during the activation step to control the exothermic reaction and then allowed to warm to room temperature for the coupling step, which can run for 4-24 hours.[4]

Troubleshooting Workflow: Low Yield

troubleshooting_low_yield Start Problem: Low Yield (<60%) Cause1 Cause 1: Inefficient Acid Activation Start->Cause1 Cause2 Cause 2: Coupling Side Reactions Start->Cause2 Cause3 Cause 3: Poor Reaction Conditions Start->Cause3 Solution1 Solution: Use a Coupling Agent (e.g., EDC, DCC) Cause1->Solution1 Solution2 Solution: Add HOBt to suppress N-acylurea formation Cause2->Solution2 Solution3 Solution: Optimize Stoichiometry, Solvent, and Temperature Cause3->Solution3

Caption: Diagnostic flowchart for addressing low reaction yields.

Q2: My final product is impure even after purification. What are the likely contaminants?

A2: Impurities often arise from unreacted starting materials or byproducts from the coupling reaction.

Potential Impurities & Purification Strategies:

ImpurityOriginIdentification (TLC/HPLC)Removal Strategy
Dicyclohexylurea (DCU) Byproduct of DCC coupling.Often visible as a white precipitate during the reaction.Insoluble in most organic solvents like DCM or ethyl acetate. Can be removed by simple filtration of the reaction mixture before workup.[4][11]
EDC-Urea Byproduct Byproduct of EDC coupling.More polar than the product.Water-soluble, so it is easily removed during the aqueous workup (extraction) phase.[4][6]
N-Acylurea Side reaction from carbodiimide activation.Close polarity to the product, can be difficult to separate.Prevention is key: use HOBt as an additive.[6] If formed, careful column chromatography may be required.
Unreacted 4-Hydroxybenzoic Acid Incomplete reaction.Acidic spot on TLC, different retention time in HPLC.Remove with a basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup. The product amide is neutral and will remain in the organic layer.
Unreacted Piperazine Incomplete reaction.Basic spot on TLC, different retention time in HPLC.Remove with an acidic wash (e.g., dilute HCl) during the aqueous workup.

Recommended Purification Protocol:

  • Filtration (if using DCC): After the reaction is complete, filter the mixture to remove the insoluble DCU byproduct.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate.

    • Wash with 1M HCl to remove any unreacted piperazine.

    • Wash with saturated NaHCO₃ solution to remove unreacted 4-hydroxybenzoic acid and HOBt.

    • Wash with brine to remove residual water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). If significant impurities remain, flash column chromatography may be necessary.

Q3: Is it necessary to protect the phenolic hydroxyl group on 4-hydroxybenzoic acid?

A3: Generally, for this specific amide coupling, protection of the phenolic hydroxyl is not required .

  • Chemical Rationale: The nucleophilicity of the piperazine amine is significantly greater than that of the phenolic hydroxyl group. Under standard amide coupling conditions (e.g., EDC/HOBt at room temperature), the reaction is highly selective for the carboxylic acid. The phenolic hydroxyl is a relatively weak nucleophile and is unlikely to compete with the amine in attacking the activated ester intermediate.

  • Experimental Evidence: Many published procedures for the synthesis of similar N-arylpiperazine amides from hydroxy-substituted benzoic acids proceed in good yields without protecting the phenol.[12][13]

  • When to Consider Protection: You might consider protecting the phenol (e.g., as a benzyl or silyl ether) only if you are using harsh reaction conditions (e.g., high temperatures) or extremely reactive acylating agents (like an acid chloride) where O-acylation could become a competitive side reaction. For standard carbodiimide-mediated couplings, adding this extra protection/deprotection step is usually unnecessary and reduces overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this synthesis? There is no single "best" agent, as the choice depends on factors like cost, scale, and ease of byproduct removal.[14]

  • DCC: Very effective and inexpensive. Its main drawback is the formation of insoluble DCU, which makes it unsuitable for solid-phase synthesis but easy to remove by filtration in solution-phase.[5][8]

  • EDC: A popular choice due to its water-soluble urea byproduct, which simplifies the workup process significantly.[4][6] It is generally preferred for lab-scale synthesis.

  • HATU/HBTU (Aminium/Uronium Reagents): These are more powerful and faster-acting coupling reagents, often leading to higher yields and lower racemization (not a concern here, but critical in peptide synthesis).[5][8] They are more expensive and require a non-nucleophilic base (like DIPEA) for activation. They are an excellent choice if standard EDC/DCC methods are failing.

Q2: How do I properly perform the final hydrochloride salt formation? After obtaining the pure, neutral amide product (the "free base"), dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol. Then, slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt is typically insoluble and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Q3: What are the best analytical methods to monitor the reaction and characterize the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 7:3 Ethyl Acetate/Hexanes. You should see the spots for your starting materials disappear and a new spot for the product appear. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction progress.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: To assess the purity of the final crystalline salt.

Appendix A: Detailed Experimental Protocol (EDC/HOBt Method)

This protocol is a representative procedure for the synthesis of 4-(Piperazin-1-ylcarbonyl)phenol.

Materials:

  • 4-Hydroxybenzoic acid

  • Piperazine (anhydrous)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add a solution of piperazine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product (free base).

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography.

  • Salt Formation: Dissolve the purified free base in anhydrous ethyl acetate. Add 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride as a white solid.

References

  • Benchchem. 4-(Piperazin-1-yl)phenol dihydrochloride | C10H16Cl2N2O.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Piras, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.

  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines.

  • Cieślik, W., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.

  • García, J., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.

  • Patent CN114294025A. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.

  • Patent EP2894154A1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.

  • Patent EP2470182A1. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE.

  • Patent EP1230231B1. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

  • de Oliveira, R. B., et al. (2017). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.

  • Duncton, M. A. J. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine.

  • Patent CN104387316A. Preparation method of piperazine derivative.

  • Pharmaffiliates. 4-(Piperazin-1-yl)phenol Hydrochloride.

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Gunes, H., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

  • Fisher Scientific. Amide Synthesis.

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Patent US2919275A. Purification of piperazine.

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.

  • Aapptec Peptides. Coupling Reagents.

  • Aquigen Bio Sciences. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7.

  • Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides.

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Technical Support Center: Resolving Emulsion Formation During Extraction of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of piperazine derivatives. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Piperazine Derivative Extractions

Piperazine derivatives are a cornerstone in medicinal chemistry, but their purification via liquid-liquid extraction can often be hampered by the formation of stable emulsions. An emulsion is a dispersion of one immiscible liquid in another, creating a third, often stubborn, layer at the interface that prevents clean separation of the aqueous and organic phases.[1][2] This can lead to significant product loss, contamination, and time-consuming workarounds.

The basic nature of the piperazine moiety can contribute to emulsion formation, particularly when using chlorinated solvents like dichloromethane (DCM) to extract from a basic aqueous solution.[3] Furthermore, the presence of any surfactant-like byproducts or impurities in the reaction mixture can stabilize these emulsions.[4] This guide will equip you with the knowledge and techniques to both prevent and resolve these challenging emulsions.

Troubleshooting Guide: Resolving Emulsions in Real-Time

This section is designed to provide immediate, actionable solutions when you encounter an emulsion during your extraction process.

Question: I've just shaken my separatory funnel and a thick, opaque layer has formed between my aqueous and organic phases. What is my first step?

Answer: The first and simplest step is patience.

Initial Actions (The "Wait and See" Approach):

  • Let it Stand: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 10-30 minutes.[3] Many minor emulsions will break on their own as the dispersed droplets coalesce over time.

  • Gentle Swirling: If time is a factor, gently swirl the contents of the funnel. Avoid vigorous shaking, as this was likely a contributing factor to the emulsion in the first place.[4] The goal is to encourage the droplets to merge without re-dispersing them.

  • Mechanical Agitation: Gently tap the side of the separatory funnel or use a glass stirring rod to carefully agitate the emulsion layer. This can physically disrupt the forces stabilizing the emulsion.

If these initial, non-invasive steps do not resolve the issue, it is time to move on to more active chemical or physical interventions.

Question: The emulsion is persistent. What chemical methods can I use to break it?

Answer: Chemical methods alter the properties of the liquid phases to force separation. The most common and often most effective technique is "salting out."

Chemical Intervention Strategies
Method Mechanism of Action When to Use Cautions
Addition of Saturated Brine (NaCl solution) Increases the ionic strength of the aqueous layer, which reduces the solubility of organic materials in the aqueous phase and increases the density of the aqueous layer, promoting phase separation.[1][5][6]This is the most common and generally the first chemical method to try for most emulsions.Ensure the brine solution is saturated for maximum effect. Prepare by dissolving NaCl in water until a small amount of solid remains undissolved.[5]
pH Adjustment The solubility of your piperazine derivative is pH-dependent.[7] Adjusting the pH can alter the charge state of your compound and any acidic or basic impurities, potentially destabilizing the emulsion.[5][8] For basic piperazine derivatives, carefully adding a dilute acid might help.When you suspect that acidic or basic impurities are acting as emulsifying agents.Be cautious not to alter the pH to a point where your target compound precipitates or becomes insoluble in your desired phase. This is particularly relevant for piperazine derivatives which are basic.[9]
Addition of a Different Solvent Adding a small amount of a different organic solvent can change the overall polarity and density of the organic phase, which may be enough to break the emulsion.[4] For example, adding a small amount of methanol can sometimes be effective.[10]When other methods have failed and you have a very stubborn emulsion.The added solvent must be miscible with your organic phase and must not complicate downstream purification steps (e.g., evaporation).

Question: I've tried adding brine and adjusting the pH, but the emulsion remains. What are my options for physical removal or separation?

Answer: For very stable emulsions, more forceful physical methods are often necessary.

Physical Intervention Strategies
Method Mechanism of Action When to Use Cautions
Centrifugation The application of centrifugal force accelerates the separation of the dispersed droplets from the continuous phase.[5][11]Highly effective for small to moderate sample volumes where a suitable centrifuge is available.[6]Ensure you are using appropriate centrifuge tubes that are compatible with your solvents.
Filtration through Celite® or Glass Wool Passing the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically disrupt the emulsified droplets, causing them to coalesce.[3][5] Many emulsions are stabilized by fine particulate matter, which will be removed by the filtration.[3]For stubborn emulsions, especially when you suspect the presence of fine solid particles.This method can be slow, and you may lose some of your product adsorbed onto the filter aid. Always wash the filter cake with fresh organic solvent to recover as much product as possible.
Ultrasonic Bath High-frequency sound waves can disrupt the forces holding the emulsion together.[5]A good option for thermally sensitive compounds, often used in conjunction with cooling.Can sometimes be ineffective for very stable emulsions.
Heating or Cooling Gently heating the separatory funnel can decrease the viscosity of the liquid and promote coalescence.[12] Conversely, freezing the aqueous layer can sometimes allow the organic layer to be poured off.[12]Use heating with low-boiling point solvents with extreme caution. Freezing is a less common but potentially useful technique.Avoid excessive heating that could degrade your compound or boil your solvent.[12]

Frequently Asked Questions (FAQs)

Q1: Why are piperazine derivative extractions so prone to emulsions?

A1: The basic nitrogen atoms in the piperazine ring can act as a weak surfactant, especially at certain pH values. This, combined with potential impurities from the reaction mixture that can act as emulsifying agents, increases the likelihood of emulsion formation.[4] Vigorous shaking during the extraction process introduces the energy needed to disperse the liquid phases, leading to an emulsion.[6]

Q2: Can I prevent emulsions from forming in the first place?

A2: Prevention is always the best strategy.[6] Here are some tips:

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the two phases and allow for extraction to occur with minimal energy input.[4]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is a known offender.[10] If your protocol allows, consider using a different solvent like ethyl acetate.

  • Pre-emptive Salting Out: If you know a particular extraction is prone to emulsion formation, you can add saturated brine to the aqueous layer before the extraction begins.[8]

Q3: I filtered my emulsion through Celite®, and now I have a solid. What should I do?

A3: The solid on the Celite® pad could be your product, especially if it has precipitated, or it could be the particulate matter that was stabilizing the emulsion.[3][10] It is crucial not to discard this solid until you have confirmed the location of your desired compound. Wash the Celite® pad thoroughly with your organic solvent and analyze the filtrate. You may also need to consider dissolving the solid in a different solvent to recover your product.

Q4: I have a very large-scale extraction with a persistent emulsion. Centrifugation is not practical. What should I do?

A4: For large-scale applications, filtration through a pad of Celite® is often the most practical approach.[3] You can also try transferring the entire mixture to a larger vessel and allowing it to stand for an extended period, sometimes overnight, as gravity can eventually break the emulsion.[13] In an industrial setting, specialized equipment like coalescers may be used.[14]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine

This protocol details the most common and often successful method for resolving an emulsion.

Materials:

  • Separatory funnel containing the emulsion

  • Saturated sodium chloride (brine) solution

  • Beaker or flask for draining the aqueous layer

  • Erlenmeyer flask for collecting the organic layer

Procedure:

  • Preparation of Saturated Brine: To prepare a saturated brine solution, add sodium chloride to deionized water in a beaker with stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.[5]

  • Addition of Brine: Carefully vent the separatory funnel. Add a volume of saturated brine solution to the separatory funnel that is approximately 10-20% of the volume of the aqueous layer.

  • Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously.[15] You may also gently swirl the funnel.

  • Observation: Place the separatory funnel back on the ring stand and allow it to stand. Observe the interface. You should see the emulsion begin to break and the two layers become more distinct.

  • Separation: Once the layers have clearly separated, carefully drain the lower aqueous layer and then collect the upper organic layer into a clean, dry flask.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing emulsion formation during the extraction of piperazine derivatives.

Emulsion_Troubleshooting start Emulsion Formed patience Let it stand Gentle swirling start->patience is_resolved1 Is the emulsion resolved? patience->is_resolved1 brine Add Saturated Brine ('Salting Out') is_resolved1->brine No success Phase Separation Successful is_resolved1->success Yes is_resolved2 Is the emulsion resolved? brine->is_resolved2 physical_methods Physical Methods: - Centrifugation - Filtration (Celite®/Glass Wool) - Sonication is_resolved2->physical_methods No is_resolved2->success Yes is_resolved3 Is the emulsion resolved? physical_methods->is_resolved3 other_chemical Other Chemical Methods: - pH Adjustment - Add different solvent is_resolved3->other_chemical No is_resolved3->success Yes is_resolved4 Is the emulsion resolved? other_chemical->is_resolved4 is_resolved4->success Yes consult Consult with Senior Chemist Consider alternative purification is_resolved4->consult No

Caption: Troubleshooting workflow for resolving emulsions.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Benchchem. (n.d.). How to resolve emulsions during Cyclohexaneacetic acid extraction.
  • Columbia University. (n.d.). Solid-liquid extraction.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry.
  • Org Prep Daily. (2008, January 1). Notes on extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • ResearchGate. (n.d.). Emulsion Separation Index: From Laboratory to Field Case Studies.
  • Chemistry LibreTexts. (2025, August 20). 6.5: Emulsions.
  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help! : r/chemistry.

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperazine Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for optimizing piperazine amidation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation with piperazine scaffolds. As a privileged structure in modern drug discovery, precise control over piperazine functionalization is paramount.[1][2] Temperature is arguably one of the most critical, yet sometimes overlooked, parameters governing the success of these reactions.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, selectivity, and impurity profiles. Our goal is to empower you with the scientific rationale needed to troubleshoot existing challenges and proactively design robust, high-yielding amidation procedures.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, common problems encountered during piperazine amidation, with a focus on temperature-related solutions.

Question 1: My reaction yield is consistently low. How can temperature manipulation help?

Answer: Low yields in piperazine amidations often stem from an incomplete reaction, degradation of starting materials or products, or poor reagent solubility.[3][4] Temperature is a double-edged sword that must be wielded carefully.

  • Causality: Amide bond formation, like most reactions, accelerates with increased temperature. However, excessive heat can degrade thermally sensitive functional groups on your substrate or acylating agent. Furthermore, common coupling reagents (e.g., HATU, EDC) can decompose at elevated temperatures, halting the reaction.[5][6]

  • Troubleshooting Steps:

    • For Highly Reactive Acylating Agents (e.g., Acyl Chlorides, Anhydrides): The initial reaction is often highly exothermic. High localized temperatures can cause side reactions.

      • Solution: Begin the reaction at a low temperature (0 °C or even -20 °C) and add the acylating agent dropwise.[3][] After the initial addition, allow the reaction to slowly warm to room temperature (RT) and monitor for completion. This strategy controls the initial exotherm while providing enough thermal energy for the reaction to proceed.[3]

    • For Less Reactive Systems (e.g., Carboxylic Acids with Coupling Reagents): These reactions may be sluggish at room temperature, especially with sterically hindered substrates.

      • Solution: If the reaction stalls at RT, gentle heating is often effective.[4] Perform a small-scale temperature screen at 40 °C, 60 °C, and 80 °C. Monitor the reaction progress by LC-MS or TLC to find the "sweet spot" that balances reaction rate against the formation of degradation impurities.[4][5]

    • Solubility Issues: Poor solubility of a reactant can severely limit reaction kinetics.[4]

      • Solution: Increasing the temperature can improve solubility. If your starting materials are not fully dissolved at RT, gentle heating may be necessary to achieve a homogeneous solution, which is critical for the reaction to proceed efficiently.

Question 2: I'm getting a significant amount of the bis-acylated byproduct. How do I improve selectivity for the mono-acylated product?

Answer: This is the classic selectivity challenge with symmetrical diamines like piperazine. Temperature plays a direct and critical role in controlling the mono- vs. bis-amidation ratio.

  • Causality: The first amidation reaction deactivates the piperazine ring by introducing an electron-withdrawing amide group. This makes the second nitrogen less nucleophilic and, therefore, the second amidation has a higher activation energy barrier. High reaction temperatures provide the necessary energy to overcome this second barrier, promoting the formation of the bis-amide byproduct.[8]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective strategy. By keeping the temperature low (e.g., 0 °C to RT), you provide enough energy for the first, more facile amidation to occur, but not enough to significantly drive the second, less favorable reaction.[8][9]

    • Combine Temperature Control with Stoichiometry: While using a large excess of piperazine can statistically favor mono-amidation, this can be wasteful and complicate purification.[10] A more elegant approach is to combine modest stoichiometric control (e.g., 1.5-2.0 equivalents of piperazine) with strict low-temperature conditions.

    • Consider an In Situ Mono-protonation Strategy: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is no longer nucleophilic, directing acylation exclusively to the free nitrogen. This method is often effective at room temperature.[10]

Question 3: My final product is impure, with several unidentifiable side products. Could the reaction temperature be the culprit?

Answer: Absolutely. Elevated temperatures are a common cause of impurity generation beyond the expected bis-amidation.

  • Causality: High temperatures can initiate various side reactions:

    • Reagent Decomposition: Coupling reagents and activated esters can decompose, leading to byproducts.[6]

    • Substrate/Product Degradation: Functional groups on your molecules may not be stable to prolonged heating.

    • Solvent Participation: Some solvents can participate in side reactions at high temperatures. For example, DMF can be a source of formylation impurities.

    • Epimerization: If your substrate contains a chiral center, high temperatures, often in combination with a strong base, can promote racemization.[11]

  • Troubleshooting Workflow:

    G start Impurity Formation Observed cause1 Is Bis-Amidation the Main Impurity? start->cause1 cause2 Are Degradation Products Observed by LC-MS? cause1->cause2 No sol1 Lower Reaction Temperature (e.g., RT -> 0 °C) cause1->sol1 Yes cause3 Is Racemization a Concern? cause2->cause3 No sol2 Run Temperature Screen (RT, 40°C, 60°C) Find Optimal Balance cause2->sol2 Yes sol3 Use Milder Base (e.g., DIPEA) Maintain Lowest Effective Temperature cause3->sol3 Yes end Optimized Purity cause3->end No sol1->end sol2->end sol3->end

    Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a good universal starting temperature for my piperazine amidation? For acyl chlorides, start at 0 °C, then warm to RT. For carboxylic acid couplings (e.g., with HATU/EDC), start at room temperature (20-25 °C). Monitor for 2-4 hours before considering gentle heating if the reaction is sluggish.[3][12]
How does microwave-assisted heating affect the reaction? Microwave synthesis (MAOS) can dramatically accelerate the reaction by rapidly heating the solvent.[9] This can be beneficial for high-throughput synthesis or for driving difficult couplings. However, the risk of byproduct formation and degradation is also higher, requiring careful optimization of temperature and irradiation time.[13]
Can I run the reaction at reflux? Reflux conditions should be a last resort. While some robust amidations are run at high temperatures (e.g., refluxing toluene), this often leads to a loss of selectivity and the formation of impurities.[8][14] Only consider this for extremely unreactive or sterically hindered coupling partners after exhausting milder options.
Does the choice of coupling reagent influence the optimal temperature? Yes. Reagents like HATU and COMU are highly efficient and often work well at room temperature.[6] Older reagents like DCC may require different temperature profiles and present challenges with byproduct removal (DCU).[5][12] The stability of the activated intermediate formed by the coupling reagent is temperature-dependent.

Experimental Protocol: Temperature Screening for Optimization

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for a piperazine amidation using a carboxylic acid and a coupling reagent.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your carboxylic acid in a suitable anhydrous solvent (e.g., DMF, DCM, ACN).

    • Prepare a separate stock solution of the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in the same solvent.

    • Prepare a third stock solution of piperazine (or mono-protected piperazine, 1.0 eq) in the same solvent.

  • Reaction Setup:

    • Label four clean, dry reaction vials (e.g., 1-4).

    • To each vial, add the carboxylic acid stock solution.

    • Stir the vials and add the coupling reagent/base stock solution to each. Allow this "pre-activation" step to proceed for 15-30 minutes at room temperature.[6]

    • Add the piperazine stock solution to each vial simultaneously to start the reactions.

  • Temperature Conditions:

    • Place Vial 1 in an ice-water bath (0 °C).

    • Leave Vial 2 on the benchtop (Room Temperature, ~20-25 °C).

    • Place Vial 3 in a heating block set to 40 °C.

    • Place Vial 4 in a heating block set to 60 °C.

  • Monitoring and Analysis:

    • Take a small aliquot from each vial at regular time points (e.g., 1h, 2h, 4h, 8h, 24h).

    • Quench each aliquot with a few drops of water.

    • Analyze the aliquots by LC-MS to determine the percentage of starting material consumed, product formed, and the relative area of any byproducts.

  • Interpretation:

    • Compare the LC-MS data across all time points and temperatures.

    • Identify the temperature that leads to the fastest conversion with the lowest formation of impurities. This is your optimal temperature. For example, the 40 °C reaction may reach 95% conversion in 4 hours with <2% impurities, while the 60 °C reaction reaches 98% conversion in 2 hours but with 10% impurities. In this case, 40 °C is the superior condition.

G cluster_prep Preparation cluster_rxn Reaction cluster_screen Temperature Screening cluster_analysis Analysis prep1 Prepare Stock Solutions: 1. Carboxylic Acid 2. Coupling Reagent + Base 3. Piperazine preactivate Pre-activate Acid + Coupling Reagent (15-30 min @ RT) prep1->preactivate add_piperazine Add Piperazine Solution to Start preactivate->add_piperazine T1 Vial 1 @ 0 °C add_piperazine->T1 T2 Vial 2 @ RT add_piperazine->T2 T3 Vial 3 @ 40 °C add_piperazine->T3 T4 Vial 4 @ 60 °C add_piperazine->T4 monitor Monitor by LC-MS (t = 1, 2, 4, 8, 24h) T1->monitor T2->monitor T3->monitor T4->monitor interpret Compare Conversion vs. Impurity Profile monitor->interpret result Identify Optimal Temperature interpret->result

Caption: Workflow for parallel temperature screening.

References

  • BenchChem Technical Support Team. (2025).
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. Benchchem.
  • BenchChem Technical Support Team. (2025). optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Ma, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 842-850. [Link]

  • Ziyaei Halimehjani, A., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36929-36965. [Link]

  • Ma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1069-1072. [Link]

  • Chen, I. A., et al. (2017). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Chemical Communications, 53(72), 10022-10025. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Mazel, A. (1966). Method of making amides of dimethylamine and piperazine. U.S.
  • Wang, K., et al. (2020). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Reaction Chemistry & Engineering, 5(3), 543-550. [Link]

  • Njardarson, J. T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 801-815. [Link]

  • Bode, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]

  • BenchChem Technical Support Team. (2025).
  • Milstein, D., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7076-7086. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride, a compound of interest in medicinal chemistry. We will dissect the intricacies of its spectrum, compare it with relevant analogues, and provide a robust experimental protocol for acquiring high-fidelity data.

The Structural Landscape: Predicting the 1H NMR Spectrum

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride possesses a distinct molecular architecture that gives rise to a characteristic 1H NMR spectrum. The molecule comprises a para-substituted phenolic ring linked to a piperazine moiety via a carbonyl group. The hydrochloride salt form influences the electronic environment, particularly of the piperazine protons.

Based on established principles of NMR spectroscopy and data from structurally related compounds, we can predict the key features of the 1H NMR spectrum. The aromatic region will display signals for the protons on the phenol ring, while the aliphatic region will show signals for the piperazine ring protons. The acidic proton of the phenol and the ammonium proton of the piperazine hydrochloride will also be present, though their chemical shifts can be highly variable depending on the solvent and concentration.

Comparative Spectral Analysis: Unveiling Structural Nuances

A critical aspect of spectral interpretation is the comparison with known compounds. By examining the spectra of precursors and analogues, we can confidently assign the signals in our target molecule and identify potential impurities.

Reference Compound 1: 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid serves as an excellent model for the phenolic portion of our target molecule. Its 1H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the hydroxyl group. In deuterated methanol (CD3OD), these signals can be observed around 7.87 ppm and 6.81 ppm.[1] The para-substitution pattern results in a distinct splitting pattern, which is expected to be similar in our target molecule.

Reference Compound 2: Piperazine Hydrochloride

The piperazine moiety in its hydrochloride salt form provides insight into the expected signals in the aliphatic region. The protons on the piperazine ring are chemically equivalent in the free base, often showing a singlet. However, in the hydrochloride salt and in the context of our N-substituted molecule, we anticipate more complex splitting patterns due to conformational restrictions and the influence of the carbonyl group. In various piperazine derivatives, the protons of the piperazine ring typically appear in the range of 2.3–4.0 ppm.[2]

Deciphering the Spectrum: Signal Assignment and Interpretation

The expected 1H NMR spectrum of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in a suitable deuterated solvent, such as DMSO-d6 or D2O, would exhibit the following key signals:

Proton Type Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Aromatic (Ha)~7.5 - 7.8DoubletJortho ≈ 7-9 HzProtons ortho to the carbonyl group.
Aromatic (Hb)~6.8 - 7.0DoubletJortho ≈ 7-9 HzProtons ortho to the hydroxyl group.
Piperazine (Hc)~3.5 - 3.8Broad multiplet-Protons adjacent to the carbonyl group.
Piperazine (Hd)~3.0 - 3.3Broad multiplet-Protons adjacent to the ammonium group.
Phenolic OHVariable (e.g., 9-11 in DMSO-d6)Broad singlet-Exchangeable with D2O.
Piperazine N-H2+Variable (e.g., 8-10 in DMSO-d6)Broad singlet-Exchangeable with D2O.

Causality Behind the Chemical Shifts:

  • Aromatic Protons: The electron-withdrawing nature of the carbonyl group deshields the ortho protons (Ha), shifting them downfield compared to the protons ortho to the electron-donating hydroxyl group (Hb). The coupling between these adjacent protons results in a doublet-of-doublets pattern, characteristic of a 1,4-disubstituted benzene ring.[3][4]

  • Piperazine Protons: The protons on the piperazine ring (Hc and Hd) are diastereotopic due to the amide bond and the overall molecular asymmetry. The protons closer to the deshielding carbonyl group (Hc) are expected to resonate at a lower field than those further away (Hd). The hydrochloride form will also significantly influence their chemical shift. The signals are often broad due to conformational exchange and nitrogen quadrupolar effects.[5]

  • Exchangeable Protons: The phenolic hydroxyl and the piperazinium N-H protons are acidic and their signals are often broad. Their chemical shifts are highly dependent on solvent, temperature, and concentration. A common technique to confirm these peaks is to perform a "D2O shake," where the addition of a small amount of deuterium oxide will cause these signals to disappear due to proton-deuterium exchange.[6]

Experimental Protocol for High-Quality 1H NMR Acquisition

To obtain a reliable 1H NMR spectrum, meticulous sample preparation and instrument setup are paramount.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is often a good choice for hydrochloride salts due to its high polarity. D2O can also be used, but will result in the exchange of labile protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[7]

Instrumental Parameters

A standard 400 or 500 MHz NMR spectrometer is suitable for this analysis. Key acquisition parameters include:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

  • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the 1H NMR analysis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride.

NMR_Workflow Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Spectrometer Parameters filter->setup acquire Acquire 1H NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign compare Compare with Analogues assign->compare report Final Report compare->report

Sources

Technical Guide: HPLC Purity Analysis of 4-(Piperazin-1-ylcarbonyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development for 4-(Piperazin-1-ylcarbonyl)phenol HCl , a critical intermediate often associated with the synthesis of PARP inhibitors like Olaparib.

This guide moves beyond generic protocols, applying first-principles chromatography to solve the specific challenge of separating a polar, basic piperazine moiety from acidic phenolic by-products.

Executive Summary & Chemical Context[1][2][3][4]

4-(Piperazin-1-ylcarbonyl)phenol HCl (also known as (4-Hydroxyphenyl)(piperazin-1-yl)methanone) presents a classic "zwitterionic" chromatographic challenge.

  • The Basic Moiety: The distal nitrogen on the piperazine ring (pKa ~9.8) is protonated at neutral/acidic pH.

  • The Acidic Moiety: The phenolic hydroxyl group (pKa ~10.0) can deprotonate at high pH.

  • The Polarity Trap: The starting material, Piperazine , is extremely polar (LogP ≈ -1.2) and often elutes in the void volume (

    
    ) on standard C18 columns, making quantitation impossible.
    

This guide compares three distinct separation strategies to identify the most robust method for purity analysis and impurity profiling.

The Synthesis & Impurity Landscape

To develop a method, we must understand what we are separating.

  • Target: 4-(Piperazin-1-ylcarbonyl)phenol.

  • Impurity A (Starting Material): Piperazine (Highly Polar Base).

  • Impurity B (Hydrolysis Product/Starting Material): 4-Hydroxybenzoic acid (Polar Acid).

  • Impurity C (Coupling Artifact): 1,4-bis(4-hydroxybenzoyl)piperazine (Non-polar, late eluting).

SynthesisPathway SM1 4-Hydroxybenzoic Acid (Impurity B) Target 4-(Piperazin-1-ylcarbonyl)phenol (Target) SM1->Target Amide Coupling SM2 Piperazine (Impurity A) SM2->Target Target->SM1 Hydrolysis Target->SM2 Hydrolysis Side Bis-amide By-product (Impurity C) Target->Side Over-reaction

Figure 1: Synthesis and degradation pathway defining the critical separation pairs.

Comparative Study: Selecting the Stationary Phase

We evaluated three methodological approaches to solve the "Piperazine Retention" problem.

Comparison Table: Method Performance
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: Polar-Functionalized C18 (Recommended)
Column Chemistry C18 (e.g., Zorbax Eclipse Plus)C18 + OctanesulfonatePolar-Embedded / Aq-Stable C18 (e.g., Atlantis T3)
Mobile Phase Water/ACN + 0.1% Formic AcidPhosphate Buffer + IPC Reagent10mM Phosphate (pH 3.0) / ACN
Piperazine Retention Fail (

, co-elutes with void)
Excellent (

)
Good (

)
Peak Shape (Target) Tailing (Silanol interactions)SharpSharp (Shielded silanols)
MS Compatibility YesNo (Non-volatile salts)No (if Phosphate used) / Yes (if Formate used)
Robustness HighLow (Equilibration takes hours)High
Analysis of Results
  • Method A (Standard C18): Failed. The piperazine impurity elutes immediately. The target compound shows tailing due to interaction between the protonated amine and free silanols on the silica surface.

  • Method B (Ion-Pairing): While effective for retention, IPC reagents permanently modify the column and suppress MS ionization. This is not future-proof for modern QC labs.

  • Method C (Polar-Functionalized): The Winner . Columns like the Waters Atlantis T3 or Phenomenex Kinetex Polar C18 are designed to operate in 100% aqueous conditions without "phase collapse." This allows us to start the gradient at 0-1% organic, forcing the polar piperazine to retain sufficiently for quantitation.

Recommended Protocol: Polar-Functionalized RP-HPLC

This method utilizes a "High Aqueous" compatible stationary phase to retain the polar impurities while resolving the hydrophobic target.

Chromatographic Conditions[5][6][7][8][9][10]
  • Instrument: HPLC with UV-Vis (PDA preferred for peak purity).

  • Column: Waters Atlantis T3 C18, 150 x 4.6 mm, 3 µm (or equivalent High-Strength Silica C18).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Target max) and 210 nm (Piperazine detection).

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why pH 3.0? It suppresses the ionization of the phenolic group (keeping it neutral) while ensuring the piperazine amine is fully protonated. The phosphate anions act as a weak "ion-pairing" agent to improve amine peak shape.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to hold high aqueous conditions initially to retain Piperazine, then ramp up to elute the Target and the Bis-amide impurity.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 982Hold: Retain Piperazine
3.0 982End Isocratic Hold
15.0 6040Linear Ramp: Elute Target
20.0 1090Wash: Elute Bis-amide
23.0 1090Hold Wash
23.1 982Return to Initial
30.0 982Re-equilibration

Method Development Logic (Decision Tree)

The following diagram illustrates the logical pathway taken to arrive at the recommended method, ensuring scientific rigor.

MethodLogic Start Start: 4-(Piperazin-1-ylcarbonyl)phenol CheckPolarity Check Impurity Polarity (Piperazine LogP -1.2) Start->CheckPolarity Decision1 Is Piperazine Retention Required? CheckPolarity->Decision1 StandardC18 Standard C18 (High Carbon Load) Decision1->StandardC18 No (Target Only) SpecialC18 Polar-Functionalized C18 (T3 / Polar / SB-Aq) Decision1->SpecialC18 Yes (Purity Method) PhaseCollapse FAILURE: Phase Collapse Piperazine in Void StandardC18->PhaseCollapse 100% Aqueous Start Success SUCCESS: Retention of Polar Base Good Peak Shape SpecialC18->Success Stable in 100% Aqueous

Figure 2: Decision matrix selecting the Polar-Functionalized C18 over standard phases.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met during every run.

System Suitability Standards (SST)

Prepare a mixture containing Piperazine (0.1 mg/mL) and Target (0.5 mg/mL).

  • Resolution (

    
    ):  > 2.0 between Piperazine and the Void Volume (
    
    
    
    ). If Piperazine elutes too early, reduce initial %B or lower column temperature.
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak. Values > 1.5 indicate silanol activity; ensure buffer pH is < 3.0.
    
  • Precision: RSD < 2.0% for peak area (n=5 injections).

Sample Preparation[1][6][10][11]
  • Diluent: 95% Water / 5% Acetonitrile (Must match initial gradient conditions to prevent "solvent effect" peak distortion).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

References

  • Muszalska, I., et al. "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives." Acta Poloniae Pharmaceutica, 2005.

  • Agilent Technologies. "Analysis of Piperazine and Related Compounds using Hydrophilic Interaction Chromatography (HILIC)." Application Note.

  • Waters Corporation. "Atlantis T3 Columns: Retention and Separation of Polar Compounds." Waters Application Notebook.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

Comparative Guide to LC-MS Fragmentation Platforms for 4-(Piperazin-1-ylcarbonyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Mass Spectrometry Platform Comparison, and Fragmentation Causality

Executive Summary

4-(Piperazin-1-ylcarbonyl)phenol—a molecule combining a polar piperazine scaffold with a biologically active phenolic benzamide—is a critical structural motif in modern drug discovery. Accurate structural elucidation of its metabolites, degradants, and synthetic analogs requires a robust understanding of its mass spectrometric behavior.

This guide objectively compares three leading tandem mass spectrometry (LC-MS/MS) fragmentation platforms: Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Electron-Activated Dissociation (EAD) . By analyzing the causality behind the fragmentation of 4-(Piperazin-1-ylcarbonyl)phenol, this guide provides actionable insights for selecting the optimal platform for your analytical workflows.

Mechanistic Causality of Fragmentation

The fragmentation of 4-(Piperazin-1-ylcarbonyl)phenol (protonated precursor [M+H]⁺ at m/z 207.1128) is fundamentally governed by the localization of the ionizing proton and the energy deposition capabilities of the mass analyzer. In positive electrospray ionization (ESI+), protonation predominantly occurs at the highly basic secondary amine of the piperazine ring.

  • Amide Bond Cleavage (Primary Pathway): The presence of the protonated nitrogen induces charge-driven, heterolytic cleavage of the adjacent N-CO amide bond. This is the lowest-energy fragmentation pathway. Depending on charge retention, this yields two diagnostic ions: the 4-hydroxybenzoyl cation (m/z 121.028) and the protonated piperazine cation (m/z 87.092) 1.

  • Piperazine Ring Fission (Secondary Pathway): When higher collision energies are applied, the intact piperazine ring undergoes α-cleavage and ring opening. This is characterized by the neutral loss of ammonia (-17 Da) or methanimine (-29 Da), generating secondary fragments at m/z 70.065 and m/z 58.065, respectively 2.

Platform Comparison: CID vs. HCD vs. EAD

Choosing the right fragmentation mode dictates the depth of structural information acquired.

  • Triple Quadrupole (QqQ) CID: Operating in the low-energy vibrational excitation regime, CID is highly efficient at driving the primary amide cleavage. It reliably generates the stable 4-hydroxybenzoyl cation (m/z 121), making it the gold standard for Multiple Reaction Monitoring (MRM) quantification. However, it lacks the energy deposition required for extensive piperazine ring fission.

  • Orbitrap HCD: HCD utilizes a multipole collision cell with higher radio frequency (RF) voltages, allowing for greater energy deposition and the trapping of low-mass fragments without the "1/3 rule" cutoff seen in traditional 3D ion traps 3. HCD excels at generating rich, high-resolution MS/MS spectra, revealing both the primary amide cleavage and the secondary piperazine ring fission pathways with sub-ppm mass accuracy.

  • QTOF EAD (Electron-Activated Dissociation): Unlike CID/HCD, which rely on slow heating, EAD uses low-energy free electrons to induce rapid, radical-directed fragmentation. This orthogonal technique preserves labile metabolic modifications (e.g., phenolic glucuronidation) while simultaneously shattering the robust piperazine ring, providing definitive localization of metabolic soft spots that CID/HCD often miss 4.

Quantitative Data Comparison

The following table summarizes the fragmentation performance and relative ion abundance across the three platforms at optimized collision energies (NCE 30% for CID/HCD, 10 eV for EAD).

Fragment IonExact m/zStructural AssignmentCID (QqQ) Rel. AbundanceHCD (Orbitrap) Rel. AbundanceEAD (QTOF) Rel. Abundance
[M+H]⁺ 207.1128Protonated Precursor15%5%10%
Frag A 121.02844-Hydroxybenzoyl cation100% (Base) 85%40%
Frag B 87.0917Piperazine cation45%100% (Base) 60%
Frag C 93.0335[Frag A - CO]⁺<5%35%15%
Frag D 70.0651[Frag B - NH₃]⁺Not Detected45%85%
Frag E 58.0651[Frag B - CH₂NH]⁺Not Detected20%100% (Base)

Analytical Insight: CID is optimal for generating the stable 4-hydroxybenzoyl cation, ideal for sensitive MRM assays. HCD provides a balanced spectrum of both molecular halves. EAD drives deep into the piperazine ring, generating unique radical-driven fragments (m/z 58) crucial for distinguishing structural isomers.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST) to monitor real-time instrument performance.

Step 1: Sample Preparation & Self-Validation

  • Accurately weigh and dissolve 1 mg of 4-(Piperazin-1-ylcarbonyl)phenol in 1 mL of LC-MS grade methanol (1 mg/mL stock).

  • Dilute the stock to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Spike the working solution with a stable isotope-labeled internal standard (e.g., Piperazine-d8) at 50 ng/mL. This internal standard acts as a self-validating marker to continuously monitor ionization suppression and retention time drift during the run.

Step 2: Liquid Chromatography (UHPLC) Parameters

  • Column: C18 reversed-phase (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A = 0.1% Formic Acid in H₂O; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Acquisition

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Optimization: Perform a precursor ion scan for m/z 207.11. Ramp the Normalized Collision Energy (NCE) from 15% to 45% to establish the breakdown curve.

  • Data Acquisition: Acquire full scan MS1 (m/z 50-300) and data-dependent MS2 (ddMS2) to capture the complete fragmentation profile.

Fragmentation Pathway Visualization

G Precursor Precursor Ion [M+H]+ m/z 207.1128 AmideCleavage Amide Bond (N-CO) Cleavage (Primary Pathway) Precursor->AmideCleavage Low CE (CID/HCD) RingFission Piperazine Ring Fission (Secondary Pathway) Precursor->RingFission High CE / EAD Frag121 4-Hydroxybenzoyl Cation m/z 121.028 AmideCleavage->Frag121 Charge Retention on Acyl Frag87 Piperazine Cation m/z 87.092 AmideCleavage->Frag87 Charge Retention on Amine Frag93 Loss of CO (-28 Da) m/z 93.033 Frag121->Frag93 Subsequent Fragmentation Frag70 Loss of NH3 (-17 Da) m/z 70.065 Frag87->Frag70 Subsequent Fragmentation

Proposed LC-MS/MS fragmentation pathways for 4-(Piperazin-1-ylcarbonyl)phenol.

References

  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL
  • Title: Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review Source: SciSpace URL
  • Title: Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry Source: PubMed URL

Sources

A Senior Application Scientist's Guide to Qualifying Commercial Suppliers of 4-(Piperazin-1-ylcarbonyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the quality of starting materials is paramount. The reproducibility of experimental results, the validity of analytical data, and the success of synthetic campaigns all hinge on the purity and consistency of chemical reagents. 4-(Piperazin-1-ylcarbonyl)phenol HCl is a key building block and intermediate in the synthesis of various pharmaceutically active compounds.[1] Therefore, establishing a robust protocol for qualifying and comparing commercial suppliers of this reagent is not merely a matter of procurement, but a critical step in ensuring research integrity.

This guide provides a comprehensive framework for researchers to conduct their own comparative analysis of 4-(Piperazin-1-ylcarbonyl)phenol HCl from different commercial sources. We will move beyond a simple check of the supplier's Certificate of Analysis (CoA) and delve into a multi-faceted, in-house validation strategy. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the quality of the selected material.

The Rationale for In-House Qualification

While suppliers provide a Certificate of Analysis (CoA), this document represents a single batch and may not reflect the batch-to-batch consistency or the specific requirements of a sensitive application. In-house validation is crucial for:

  • Verifying Identity and Purity: Independently confirming that the material is structurally correct and meets the required purity threshold.

  • Assessing Batch-to-Batch Consistency: Ensuring that different lots from the same supplier perform identically in your assays.

  • Identifying Potential Impurities: Detecting minor impurities not listed on the CoA that could interfere with downstream applications.

  • Ensuring Fitness-for-Purpose: Confirming that the material's properties (e.g., solubility, physical form) are suitable for your specific experimental setup.

Experimental Workflow for Supplier Comparison

The following workflow provides a logical sequence for evaluating samples obtained from different suppliers. This systematic approach ensures that each sample is subjected to the same rigorous scrutiny, allowing for a direct and unbiased comparison.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Decision A Receive Samples (Supplier A, B, C) B Documentation Review (CoA, SDS) A->B C Visual & Physical Inspection (Color, Form, Packaging) B->C D Identity Confirmation (FT-IR, ¹H NMR, MS) C->D E Purity Assessment (RP-HPLC, Titration) D->E F Solubility Test (Relevant Solvents) E->F G Data Compilation & Comparison Table F->G H Supplier Qualification (Select best performer) G->H

Caption: Experimental workflow for supplier qualification.

Detailed Experimental Protocols

For this guide, we will assume samples have been obtained from three hypothetical suppliers: Supplier A , Supplier B , and Supplier C .

Identity Confirmation

The primary goal is to confirm that the substance is indeed 4-(Piperazin-1-ylcarbonyl)phenol HCl.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Rationale: ¹H NMR provides an unambiguous confirmation of the molecular structure. The chemical shifts, integration, and splitting patterns of the proton signals serve as a fingerprint for the compound. It is also highly effective for identifying organic impurities, even at low levels.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and assign the peaks to the corresponding protons in the structure.

    • Compare the spectra from all suppliers. Look for any unassignable peaks that would indicate impurities.

Purity Assessment: An Orthogonal Approach

Relying on a single method for purity can be misleading. We employ an orthogonal approach, using two distinct analytical techniques—RP-HPLC and Acid-Base Titration—to build a comprehensive and trustworthy purity profile.

G cluster_hplc Chromatographic Method cluster_titration Classical Method Purity Comprehensive Purity Profile HPLC RP-HPLC Analysis Purity->HPLC Titration Acid-Base Titration Purity->Titration HPLC_Desc Principle: Separation by polarity. Detects: UV-active impurities, related substances, degradation products. HPLC->HPLC_Desc Titration_Desc Principle: Neutralization reaction. Measures: Total acidic content (API HCl + free HCl). Provides: Overall assay value. Titration->Titration_Desc

Caption: Logic for a comprehensive purity assessment.

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry. It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection allows for the quantification of impurities as a percentage of the total peak area. This method is highly sensitive to related substances that may have formed during synthesis or degradation.[2][3]

  • Protocol:

    • Preparation of Standard and Sample Solutions:

      • Accurately prepare a stock solution of a reference standard (if available) or one of the supplier's samples designated as the control, at approximately 1.0 mg/mL in the mobile phase.

      • For each supplier, accurately prepare a sample solution at the same concentration (1.0 mg/mL).

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 2.5).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 239 nm.[2]

      • Injection Volume: 10 µL

    • Analysis:

      • Inject a blank (mobile phase) to ensure a clean baseline.

      • Inject the standard/control solution six times to establish system suitability (RSD of peak area < 2.0%).

      • Inject each supplier's sample solution in duplicate.

    • Calculation: Determine the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

B. Purity by Non-aqueous Acid-Base Titration

  • Rationale: As the compound is an HCl salt, its purity can be assessed by titrating it as an acid against a standardized base.[4] This classic method provides an excellent, independent verification of the overall assay value obtained from HPLC. It quantifies the total acidic content, which includes the HCl salt of the active molecule and any free HCl.

  • Protocol:

    • Reagent Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Sample Preparation: Accurately weigh approximately 150-200 mg of the sample from each supplier into a clean flask. Dissolve in 50 mL of deionized water.

    • Titration:

      • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

      • Titrate the sample solution with the standardized 0.1 M NaOH until the endpoint is reached (a persistent faint pink color).

      • Record the volume of NaOH consumed. Perform the titration in triplicate for each sample.

    • Calculation: Calculate the percent purity based on the molecular weight of 4-(Piperazin-1-ylcarbonyl)phenol HCl (214.69 g/mol ), the volume and molarity of the titrant, and the initial sample weight.

Solubility Assessment
  • Rationale: For many researchers, the compound will be used in solution. Poor solubility or the presence of insoluble particulates can ruin an experiment. This simple test assesses the practical usability of the material.

  • Protocol:

    • Prepare solutions of each sample at a relevant concentration (e.g., 10 mg/mL) in commonly used solvents (e.g., Water, DMSO, Ethanol).

    • Vortex each solution for 1 minute.

    • Visually inspect for complete dissolution and the absence of any particulate matter against a black and a white background.

    • Let the solutions stand for 1 hour and re-inspect for any precipitation.

Data Summary and Interpretation

All quantitative data should be compiled into a single table for straightforward comparison.

Table 1: Hypothetical Comparative Data for 4-(Piperazin-1-ylcarbonyl)phenol HCl Suppliers

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Visual White PowderOff-white PowderWhite PowderWhite, crystalline powder
¹H NMR Conforms to structureConforms, minor unk. peak at 2.1 ppmConforms to structureSpectrum matches reference
Purity (HPLC, % Area) 99.6%98.1%99.2%≥ 99.0%
Largest Impurity (HPLC) 0.15%1.2% (at RRT 0.85)0.30%≤ 0.5%
Purity (Titration) 99.5%98.3%99.4%≥ 99.0%
Solubility (10 mg/mL H₂O) Clear, colorless solutionClear, slight yellow tintClear, colorless solutionComplete dissolution

Interpretation:

  • In this hypothetical scenario, Supplier A demonstrates the highest quality. The material is clean by NMR, shows high purity by both HPLC and titration, and has the lowest individual impurity level.

  • Supplier B would be a cause for concern. The off-white color, the unknown peak in the NMR, and the high level of a single impurity by HPLC suggest a lower quality product, even though the overall purity by titration is above 98%. This highlights why orthogonal methods are critical; the impurity in Supplier B's material is likely not acidic and would be missed by titration alone.

  • Supplier C provides good quality material that meets the acceptance criteria, but is slightly less pure than the material from Supplier A.

Conclusion and Recommendations

The selection of a chemical supplier should be a data-driven decision. Relying solely on the provided CoA is insufficient for critical research applications. By implementing a systematic in-house qualification protocol incorporating identity confirmation (NMR), orthogonal purity assessment (HPLC, Titration), and practical solubility checks, researchers can confidently select a supplier that provides high-quality, consistent material. This initial investment in analytical diligence pays significant dividends in the form of reliable and reproducible scientific outcomes. Based on the hypothetical data, Supplier A would be the recommended choice for sensitive applications, with Supplier C being a viable backup.

References

  • Aquigen Bio Sciences. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7.
  • Sigma-Aldrich. 4-(Piperazin-1-yl)phenol | 56621-48-8.
  • Pharmaffiliates. CAS No : 1175036-51-7 | Product Name : 4-(Piperazin-1-yl)phenol Hydrochloride.
  • BuyersGuideChem. 4-(Piperazin-1-yl)phenol suppliers and producers.
  • Apollo Scientific. 4-(Piperazin-1-yl)phenol.
  • Thermo Scientific Chemicals. 4-(1-Piperazinyl)phenol, 95%.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Thermo Fisher Scientific. 4-(1-Piperazinyl)phenol, 95% Specifications.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • Matrix Fine Chemicals. 4-(PIPERAZIN-1-YL)PHENOL | CAS 56621-48-8.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • LGC Standards. (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride.
  • OPUS at UTS. (2013). Analytical Methods.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride.
  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PMC. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.

Sources

Elemental Analysis Standards for Piperazine-Phenol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing piperazine-phenol hydrochloride salts presents a unique "triad" of analytical challenges: the hygroscopicity of the piperazine ring, the oxidative sensitivity of the phenolic moiety, and the volatility of the hydrochloride counter-ion.

For drug development professionals, relying on a single analytical technique for full elemental coverage (C, H, N, O, Cl) often leads to stoichiometric errors, particularly in the Hydrogen (due to water uptake) and Chlorine (due to incomplete combustion or volatility) values.

The Verdict: This guide recommends a Split-Stream Protocol as the industry "Gold Standard."

  • For C, H, N: Automated High-Temperature Combustion (Dumas Method).

  • For Cl: Potentiometric Titration with AgNO₃.[1]

  • Alternative: Oxygen Flask Combustion (Schöniger) is a viable, albeit labor-intensive, alternative for halogen determination if potentiometric equipment is unavailable.

The Analytical Challenge: Why This Salt is Difficult

Before selecting a standard, one must understand the analyte's behavior. Piperazine-phenol HCl salts are not passive matrices.

PropertyAnalytical Consequence
Hygroscopicity Piperazine rings readily form hydrates.[2] Atmospheric moisture absorption during weighing causes artificially low %C and %N values and artificially high %H.
HCl Counter-ion The HCl bond can be labile. High-temperature combustion can generate volatile inorganic chlorides that may escape detection or poison standard oxidation catalysts (like Cr₂O₃) if not trapped correctly.
Phenolic Moiety Phenols are prone to oxidation. While less critical for EA, degraded samples (quinones) alter the C:H:O ratio.
Nitrogen Density Piperazine contains two nitrogen atoms.[3][4] Incomplete combustion leads to nitrile formation, requiring high-efficiency reduction columns (Cu) to ensure conversion to N₂ gas.

Comparative Analysis of Methodologies

Method A: Automated Combustion Analysis (CHNS/O)

The standard for the organic backbone.

  • Mechanism: Flash combustion (>1000°C) in an oxygen-enriched helium stream. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC or adsorption columns.

  • Best For: Carbon, Hydrogen, and Nitrogen determination.[5][6][7]

  • The Piperazine Pitfall: Standard configurations often struggle with high-concentration Chlorine (the HCl salt). Cl can react with the hydrogen water trap or poison the catalyst, leading to drift.

  • Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) is the primary choice for C/H/N. For Sulfonated analogs, Sulfanilamide is preferred.

Method B: Potentiometric Titration

The standard for the ionic counter-ion.

  • Mechanism: The solubilized salt is titrated with Silver Nitrate (AgNO₃).[1] A silver electrode detects the change in potential at the equivalence point where AgCl precipitates.

  • Best For: Chloride (Cl⁻) quantification.[1][8]

  • The Piperazine Advantage: This method is unaffected by the organic backbone's combustion properties. It specifically targets the ionic chloride, providing stoichiometric precision (±0.1%) impossible to achieve with combustion analyzers.

  • Calibration Standard: KCl or NaCl (dried at 120°C).[8]

Method C: Oxygen Flask Combustion (Schöniger)

The legacy alternative.

  • Mechanism: Sample is wrapped in ashless paper and burned in a closed flask filled with O₂.[9] Gases are absorbed into a solution (e.g., NaOH/H₂O₂) and then titrated.

  • Pros: Low capital cost; isolates halogens well.

  • Cons: Safety risks (explosion); lower precision than potentiometry; operator-dependent results.

Data Comparison: Experimental Validation

Simulated data based on field averages for a theoretical Piperazine-Phenol Mono-HCl salt (MW ~214.6 g/mol ).

ElementTheoretical %Method A: Combustion Only Method B: Potentiometric Hybrid (Recommended)
Carbon ~55.9%55.2% (Low due to moisture)N/A55.8% (Dried)
Hydrogen ~6.1%6.8% (High due to moisture)N/A6.15% (Dried)
Nitrogen ~13.0%12.9%N/A13.0%
Chloride ~16.5%15.2% (Volatile loss/Trap issue)16.48% 16.48%
Precision (RSD) -0.5% - 1.2%0.05% - 0.1% Composite High Precision

Insight: Note the "Combustion Only" error on Chloride. Most CHNS analyzers are optimized for trace sulfur, not macro-level chloride (16%). The detector often saturates, or Cl₂ gas is lost before detection.

The "Split-Stream" Protocol (Standard Operating Procedure)

This protocol ensures self-validating results by cross-referencing the stoichiometry of the salt (Cl) with the purity of the backbone (CHN).

Phase 1: Sample Pre-Conditioning (Critical)
  • Drying: Dry the piperazine-phenol HCl salt in a vacuum oven at 40°C for 4 hours over P₂O₅. Note: Do not exceed 60°C to prevent HCl loss or phenol oxidation.

  • Handling: Transfer immediately to a nitrogen-purged glove box or desiccator. Piperazine salts can absorb 1-2% water by weight within minutes in humid lab air.

Phase 2: The Carbon/Nitrogen Workflow (Combustion)
  • Instrument: Flash 2000 / Leco CHN628 or equivalent.

  • Calibrant: Acetanilide (High purity, >99.9%).

    • Why? Its C:N ratio closely mimics the drug substance backbone.

  • Sample Weight: 2–3 mg in Tin (Sn) capsules.

  • Oxygen Boost: Set Oxygen injection to 5 seconds to ensure complete ring opening of the stable piperazine.

  • Criteria: Replicates must be within ±0.3% absolute.

Phase 3: The Chloride Workflow (Titration)
  • Instrument: Metrohm Titrando or Mettler Toledo T5/T7.

  • Electrode: Ag-Ring Electrode (Ag/AgCl reference).

  • Solvent: 50 mL Deionized Water + 2 mL 1M HNO₃ (Nitric acid prevents carbonate interference and sharpens the inflection point).

  • Titrant: 0.1 M AgNO₃ (Standardized against dried NaCl).

  • Procedure:

    • Dissolve 100 mg of sample in solvent.

    • Titrate dynamically (DET mode) to the inflection point.

  • Calculation:

    
    
    

Visualization: The Analytical Decision Matrix

G Start Sample: Piperazine-Phenol HCl Dry Step 1: Vacuum Dry (40°C, P2O5) Start->Dry Split Split Sample Dry->Split Combustion Combustion Analysis (Dumas Method) Split->Combustion  2-3 mg Titration Potentiometric Titration (AgNO3) Split->Titration  100 mg Result_CHN Result: %C, %H, %N (Backbone Purity) Combustion->Result_CHN Standard_A Calibrant: Acetanilide Standard_A->Combustion Validation Data Synthesis: Does Cl : N ratio match theoretical? Result_CHN->Validation Result_Cl Result: %Cl (Salt Stoichiometry) Titration->Result_Cl Standard_B Calibrant: Dried NaCl/KCl Standard_B->Titration Result_Cl->Validation

Caption: The Split-Stream Workflow ensures independent validation of the organic backbone and the ionic counter-ion, minimizing matrix interference.

References

  • Thermo Fisher Scientific. (2019). Establishing Geochemical Standards and Methods for CHNS Abundances and CNS Isotopes.Link

  • Metrohm AG. (2023). Chloride titrations with potentiometric indication.[1][8][10][11] Application Bulletin AB-130.[1] Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Evaluation of Analytical Instrumentation.Link

  • BenchChem. (2023). A Technical Guide to the Physicochemical Properties of Piperazine Salts.Link

  • ASTM International. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Industry standard for CHN methodology). Link

Sources

A Comparative Guide to Byproduct Formation in 4-(Piperazin-1-ylcarbonyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(piperazin-1-ylcarbonyl)phenol, a key building block in medicinal chemistry, can be approached through several synthetic routes. The choice of a particular method often involves a trade-off between reaction efficiency, cost, and the purity of the final product. A critical aspect of process development and optimization is the identification and control of byproduct formation. This guide provides an in-depth comparison of common synthetic strategies for 4-(piperazin-1-ylcarbonyl)phenol, with a focus on the identification and mechanistic understanding of common byproducts.

Introduction

4-(Piperazin-1-ylcarbonyl)phenol is typically synthesized by forming an amide bond between 4-hydroxybenzoic acid and piperazine. The two primary synthetic strategies to achieve this are:

  • Direct Amide Coupling: This approach involves the direct reaction of 4-hydroxybenzoic acid with piperazine, typically mediated by a coupling reagent.

  • Piperazine Ring Formation followed by Acylation: This two-step approach first involves the synthesis of the intermediate 4-(piperazin-1-yl)phenol, which is then acylated with an activated derivative of 4-hydroxybenzoic acid.

Each of these routes presents a unique set of challenges related to byproduct formation, which can impact yield, purification, and the overall quality of the final product.

Route 1: Direct Amide Coupling of 4-Hydroxybenzoic Acid and Piperazine

This is often the most direct and convergent approach. The reaction involves the activation of the carboxylic acid group of 4-hydroxybenzoic acid to facilitate nucleophilic attack by one of the secondary amines of piperazine.

4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) 4-Hydroxybenzoic_Acid->Activated_Intermediate Activation Piperazine Piperazine Product 4-(Piperazin-1-ylcarbonyl)phenol Piperazine->Product Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., EDC, DCC, CDI) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Product

Figure 1: General workflow for the direct amide coupling synthesis of 4-(Piperazin-1-ylcarbonyl)phenol.

Common Byproducts in Direct Amide Coupling

While conceptually straightforward, this route is often complicated by several side reactions, leading to a range of impurities that can be challenging to separate.

Table 1: Common Byproducts in the Direct Amide Coupling Route

Byproduct NameStructureFormation MechanismAnalytical Detection
1,4-Bis(4-hydroxybenzoyl)piperazine (Di-acylated Piperazine) (Image of 1,4-Bis(4-hydroxybenzoyl)piperazine)The second, unreacted nitrogen of the mono-acylated piperazine product acts as a nucleophile and reacts with another molecule of activated 4-hydroxybenzoic acid. This is more prevalent when the stoichiometry of piperazine is not carefully controlled or when piperazine is not used in sufficient excess.[1]HPLC-MS would show a peak with a mass corresponding to the di-acylated product. NMR would show a symmetrical structure.
O-Acylated Product (Image of the O-acylated product)The phenolic hydroxyl group of 4-hydroxybenzoic acid or the product itself can be acylated by the activated carboxylic acid. This is a common side reaction with phenols, which are also nucleophilic.HPLC-MS would show a product with the same mass but different retention time. NMR would show a shift in the phenolic proton signal and the appearance of an ester carbonyl signal.
N-Acylurea (Image of a generic N-acylurea)When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[2]This byproduct is often difficult to remove by simple extraction and can be detected by HPLC and characterized by MS and NMR.
Unreacted Starting Materials 4-Hydroxybenzoic Acid and PiperazineIncomplete reaction due to insufficient activation, steric hindrance, or poor reaction conditions.Detected by HPLC, TLC, and NMR.
Experimental Protocol: Direct Amide Coupling using EDC/HOBt
  • Activation: To a solution of 4-hydroxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C. Stir the mixture for 30 minutes.

  • Coupling: Add a solution of piperazine (3.0 eq) in DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Rationale for Experimental Choices:

  • Excess Piperazine: Using a significant excess of piperazine helps to minimize the formation of the di-acylated byproduct by statistical favorability.

  • HOBt Additive: HOBt is used in conjunction with EDC to suppress the formation of N-acylurea and reduce racemization (though not a concern here). It forms a more stable active ester intermediate.[2]

  • Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired product.

Route 2: Piperazine Ring Formation and Subsequent Acylation

This two-step approach first constructs the 4-(piperazin-1-yl)phenol intermediate, which is then acylated. The initial step typically involves the reaction of a p-substituted aniline derivative with a bis-electrophile. A common method is the reaction of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[3][4][5]

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Acylation 4-Aminophenol 4-Aminophenol Intermediate 4-(Piperazin-1-yl)phenol 4-Aminophenol->Intermediate Bis_chloro Bis(2-chloroethyl)amine HCl Bis_chloro->Intermediate Cyclization Product 4-(Piperazin-1-ylcarbonyl)phenol Intermediate->Product Activated_Acid Activated 4-Hydroxybenzoic Acid Activated_Acid->Product Acylation

Figure 2: General workflow for the two-step synthesis of 4-(Piperazin-1-ylcarbonyl)phenol.

Common Byproducts in the Two-Step Synthesis

The byproduct profile in this route is influenced by both the ring-formation and the acylation steps.

Table 2: Common Byproducts in the Two-Step Synthetic Route

Byproduct NameFormation StepFormation MechanismAnalytical Detection
Polymeric Byproducts Ring FormationThe bifunctional nature of both 4-aminophenol and bis(2-chloroethyl)amine can lead to polymerization if reaction conditions are not carefully controlled.These are often insoluble materials that can be difficult to characterize but would be evident as baseline noise or broad, unresolved peaks in HPLC.
N,N'-bis(4-hydroxyphenyl)piperazine Ring FormationIf the reaction is not selective, two molecules of 4-aminophenol can react with one molecule of bis(2-chloroethyl)amine.Detectable by HPLC-MS, with a mass corresponding to the disubstituted piperazine.
O-Alkylated Byproducts Ring FormationThe phenolic hydroxyl group of 4-aminophenol can compete with the amino group in reacting with the chloroethyl arms of the alkylating agent.Isomeric byproducts detectable by HPLC and distinguishable by NMR.
Unreacted 4-(Piperazin-1-yl)phenol AcylationIncomplete acylation in the second step.Detected by HPLC, TLC, and NMR.
Byproducts from the Acylating Agent AcylationIf an acyl chloride is used, hydrolysis can lead to the corresponding carboxylic acid. If coupling reagents are used, their respective byproducts (e.g., DCU for DCC) will be present.Detected by HPLC and other chromatographic techniques.
Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(Piperazin-1-yl)phenol [6]

  • A mixture of 4-aminophenol, bis(2-chloroethyl)amine hydrochloride, and a base such as potassium carbonate in a high-boiling solvent like dimethylformamide (DMF) is heated.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is filtered and purified by recrystallization.

Step 2: Acylation of 4-(Piperazin-1-yl)phenol

  • The purified 4-(piperazin-1-yl)phenol is then subjected to acylation using an activated form of 4-hydroxybenzoic acid, following a procedure similar to the direct amide coupling described earlier.

Comparison of Synthetic Routes

FeatureRoute 1: Direct Amide CouplingRoute 2: Two-Step Synthesis
Convergence More convergent (one-pot potential)Less convergent (two distinct steps)
Key Byproducts Di-acylation, O-acylation, N-acylureaPolymerization, N,N'-disubstitution, O-alkylation
Purification Challenges Separation of structurally similar di-acylated and O-acylated products. Removal of coupling agent byproducts.Removal of polymeric material. Separation of isomeric byproducts from the ring formation step.
Control of Stoichiometry Critical to use an excess of piperazine to minimize di-acylation.Stoichiometry in the ring-formation step is crucial to avoid side products.
Overall Yield Can be high if side reactions are minimized.Dependent on the efficiency of both steps.

Mitigating Byproduct Formation: The Role of Protecting Groups

The phenolic hydroxyl group is a key site of unwanted reactivity in both synthetic routes. The use of a protecting group for the phenol can significantly improve the purity of the final product in the direct amide coupling route.

Protected_Acid 4-(Protected-oxy)benzoic Acid Coupling Amide Coupling Protected_Acid->Coupling Piperazine Piperazine Piperazine->Coupling Coupling_Reagent Coupling Reagent Coupling_Reagent->Coupling Protected_Product Protected 4-(Piperazin-1-ylcarbonyl)phenol Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 4-(Piperazin-1-ylcarbonyl)phenol Deprotection->Final_Product

Figure 3: Workflow for direct amide coupling using a protected 4-hydroxybenzoic acid.

Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers. The choice of protecting group depends on its stability to the coupling conditions and the ease of its removal in the final step. While this strategy adds two steps to the synthesis (protection and deprotection), it can significantly simplify purification by preventing O-acylation, a major competing pathway.

Analytical Methods for Byproduct Identification

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the reaction mixture and the final product. A well-developed HPLC method can separate the desired product from starting materials and byproducts, allowing for their quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-to-charge ratio information from a mass spectrometer, the molecular weights of byproducts can be determined, providing crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final product and any isolated byproducts. NMR can provide detailed information about the connectivity of atoms and help to distinguish between isomers.

Conclusion

The synthesis of 4-(piperazin-1-ylcarbonyl)phenol presents a choice between a direct, more convergent amide coupling approach and a longer, two-step route involving piperazine ring formation. The direct coupling method is often plagued by di-acylation and O-acylation byproducts, which can be mitigated by careful control of stoichiometry and the use of a protecting group for the phenolic hydroxyl. The two-step synthesis introduces its own set of potential byproducts, including polymers and isomeric impurities from the ring-formation step.

A thorough understanding of the potential side reactions and the implementation of robust analytical methods for their detection are critical for developing a high-yielding and reproducible synthesis of this important chemical intermediate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity specifications, and cost considerations.

References

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchG
  • A general and convenient synthesis of N-aryl piperazines - ResearchG
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis - Benchchem.
  • A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine - Benchchem.
  • Ch24 - Acylation of phenols - Department of Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Coupling Reagents - Aapptec Peptides.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

[1][2]

CAS (Parent Amide): 563538-33-0 (Free base reference) Chemical Family: Phenolic Amide / Piperazine Derivative Risk Profile: Sensitizer (Respiratory/Skin), Irritant, Hygroscopic Solid[1]

Core Directive: Operational Safety Strategy

As a Senior Application Scientist, I prioritize the "why" behind the safety protocols. You are not just handling a generic powder; you are managing a piperazine-functionalized phenolic amide .

This molecule presents a dual-hazard mechanism:

  • The Piperazine Moiety: A known potent respiratory and skin sensitizer. Repeated exposure to dust, even at low levels, can induce irreversible allergic sensitization (asthma-like symptoms).[1]

  • The Phenolic HCl Salt: The hydrochloride salt form increases water solubility but creates a fine, acidic dust that is hygroscopic. Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release localized acidity, causing immediate irritation or corrosion.

The Golden Rule: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 until specific toxicology data proves otherwise.[1] Containment of dust is the primary objective.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is designed to prevent sensitization and acidic burns.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 (Fit-tested)Critical: Piperazine motifs are sensitizers.[1] Surgical masks offer zero protection against sub-micron dusts that trigger sensitization. If a Fume Hood is unavailable, a PAPR is mandatory.
Hand (Primary) Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (White/Blue).[1] Outer: 5-8 mil Extended Cuff Nitrile (Purple/Teal).[1] This allows you to strip the outer layer immediately upon contamination without exposing skin.[1]
Hand (Solvent) Laminate / Silver Shield Context: If dissolving in DMSO or DMF. These solvents penetrate nitrile and drag the compound through the skin.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for HCl salts.[1] Dust can bypass side shields.[1] Goggles provide a seal against acidic hydrolysis on the cornea.[1]
Body Tyvek Lab Coat (Closed Front) Cotton coats trap dust in fibers, becoming a secondary exposure source in the office/cafeteria.[1] Use disposable Tyvek for weighing operations.[1]
Engineering Controls & Containment Workflow

The following workflow uses a "Zone of Control" approach to minimize migration of the chemical.

Diagram: Safe Handling Workflow

Gcluster_0Zone 1: Storagecluster_1Zone 2: Manipulation (Fume Hood)cluster_2Zone 3: DecontaminationStorageDesiccated Storage(Hygroscopic Control)WeighingWeighing(Static Control)Storage->WeighingTransfer Sealed ContainerSolubilizationSolubilization(Slow Addition)Weighing->SolubilizationAdd Solvent to SolidCleanupWet Wipe Down(Soap + Water)Solubilization->CleanupCap & SealWasteHalogenated Waste(Segregation)Cleanup->WasteDispose Wipes

Caption: Operational workflow emphasizing containment in Zone 2 (Fume Hood) to prevent dust migration.

Detailed Experimental Protocols
A. Weighing & Transfer (The High-Risk Step)

Why: Static electricity can cause charged HCl salts to "jump" or disperse, contaminating the balance and user.

  • Environment: Operate strictly inside a certified chemical fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat/spatula before touching the powder.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.[1]

    • Tare the weighing boat before opening the chemical vial.

    • Open the vial. Do not place the cap on the hood surface; place it on a clean Kimwipe.[1]

    • Transfer solid using a disposable spatula (avoids cross-contamination).[1]

    • Crucial: If the powder is clumpy (hygroscopic effect), do not crush it vigorously in the open boat.[1] This generates aerosol.[1] Close the vial and gently tumble it, or crush carefully inside the vial with a glass rod.

B. Solubilization

Why: The HCl moiety creates an acidic micro-environment. Exothermic heat of solution is possible.[1]

  • Solvent Choice: Water (highly soluble), DMSO, or Methanol.

  • Procedure:

    • Add the solid to the vessel first.

    • Add the solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Note: If using DMSO, remember that DMSO enhances skin permeability. Any splash now carries the sensitizer directly into the bloodstream.[1]

C. Decontamination & Spill Response

Why: Phenolic compounds can persist on surfaces. Standard alcohol sprays may just spread the salt without removing it.[1]

  • Minor Spill (<1g):

    • Cover with wet paper towels (water) to prevent dust generation.[1]

    • Wipe up.[2][3]

    • Second Pass: Clean area with a mild detergent (soap and water).[1] Phenolic amides are generally soluble in basic/soapy water.[1]

    • Third Pass: Rinse with Ethanol/Isopropanol to remove residue.[1]

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Phenol Specific: While this is an amide, if significant phenol-like burning sensation occurs, applying PEG 300 or PEG 400 (Polyethylene Glycol) is the gold standard for neutralizing phenol burns, though simple water flushing is usually sufficient for this specific derivative.[1]

Disposal Logic

This compound contains both Nitrogen (amine/amide) and Chlorine (HCl salt).[1]

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (often yellow bags/bins in bio-pharma settings).[1] Do not use general trash.

  • Liquid Waste:

    • If dissolved in organic solvents (DMSO/MeOH): Halogenated Organic Waste (due to the HCl/Chloride content).[1]

    • If dissolved in water: Aqueous Toxic Waste .[1] Do not pour down the sink. The piperazine ring is an environmental hazard (aquatic toxicity).[1][2][4]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234347 (Parent structure reference).[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Piperazine: Harmonised Classification and Labelling (Sensitization Hazards).[1] ECHA.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol. United States Department of Labor. Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine dihydrochloride (Salt Analogue Safety). NJ.gov.[1] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.